molecular formula C11H10N2O3 B1606941 1-Acetyl-1h-indazol-5-yl acetate CAS No. 36174-07-9

1-Acetyl-1h-indazol-5-yl acetate

Cat. No.: B1606941
CAS No.: 36174-07-9
M. Wt: 218.21 g/mol
InChI Key: STKYXVXUUPIMSU-UHFFFAOYSA-N
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Description

1-Acetyl-1h-indazol-5-yl acetate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-1h-indazol-5-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1h-indazol-5-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-acetylindazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-11-4-3-10(16-8(2)15)5-9(11)6-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYXVXUUPIMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189743
Record name 1H-Indazol-5-ol, 1-acetyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36174-07-9
Record name 1H-Indazol-5-ol, 1-acetyl-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036174079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-5-ol, 1-acetyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Acetyl-1H-indazol-5-yl Acetate (CAS 36174-07-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Intermediate for Regioselective Indazole Functionalization

Executive Summary

1-Acetyl-1H-indazol-5-yl acetate (CAS 36174-07-9) is a di-acetylated derivative of 5-hydroxyindazole.[1] In the context of modern drug discovery, it serves as a critical orthogonal protecting group strategy for the indazole scaffold. Indazoles are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and PARP inhibitors (e.g., Niraparib).[2]

This guide details the physicochemical properties, synthesis, and specific utility of CAS 36174-07-9.[3] The compound's value lies in the differential reactivity of its two acetyl groups: the labile N-acetyl moiety at position 1 and the more stable O-acetyl ester at position 5. This differential stability allows researchers to selectively manipulate the indazole nitrogen while maintaining protection on the oxygen, or vice versa, facilitating complex structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]

PropertyData
Chemical Name 1-Acetyl-1H-indazol-5-yl acetate
CAS Number 36174-07-9
Synonyms 1-Acetyl-5-acetoxyindazole; Indazole-5,1-diyl diacetate
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold Indazole (Benzopyrazole)
Functional Groups N-Acetyl (Amide-like), O-Acetyl (Ester)
Predicted LogP ~1.8 - 2.1
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathway & Production Protocol

The synthesis of 1-Acetyl-1H-indazol-5-yl acetate is achieved through the exhaustive acetylation of 5-hydroxyindazole. While simple in theory, achieving high purity requires controlling the regiochemistry to ensure both the N1 and O5 positions are substituted, avoiding mono-acetylated byproducts.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the indazole nitrogen and the phenolic oxygen on the acetic anhydride carbonyls. The addition of a base (Pyridine or DMAP) catalyzes the reaction by activating the anhydride and neutralizing the acetic acid byproduct.

Standard Operating Procedure (SOP): Exhaustive Acetylation

Reagents:

  • Starting Material: 5-Hydroxyindazole (1.0 eq)

  • Reagent: Acetic Anhydride (Ac₂O) (2.5 - 3.0 eq)

  • Solvent/Base: Pyridine (anhydrous)[4]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, accelerates reaction.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve 5-hydroxyindazole in anhydrous Pyridine (5 mL per mmol substrate).

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Self-Validation Point: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting material (polar, low R_f) should disappear, and a less polar spot (the di-acetate) should appear.

  • Quenching: Once conversion is complete, pour the reaction mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Reactivity: Orthogonal Deprotection Strategy

The primary utility of CAS 36174-07-9 in complex synthesis is the differential lability of its protecting groups.

  • N1-Acetyl: Highly labile. Susceptible to mild basic hydrolysis or nucleophilic cleavage (e.g., hydrazine, mild NaOH).

  • O5-Acetyl: Stable ester. Requires stronger basic conditions or specific enzymatic cleavage to remove.

This allows the chemist to "unmask" the nitrogen for N-alkylation or arylation (e.g., Buchwald-Hartwig coupling) while keeping the 5-hydroxyl group protected.

Visualizing the Reaction Pathway

IndazoleReactivity cluster_conditions Reactivity Logic Start 5-Hydroxyindazole Product 1-Acetyl-1H-indazol-5-yl acetate (CAS 36174-07-9) Start->Product Ac2O, Pyridine (Exhaustive Acetylation) Intermed_N N-Deprotected Intermediate (5-Acetoxy-1H-indazole) Product->Intermed_N Mild Hydrolysis (MeOH, K2CO3, 0°C) Selective N-Deacetylation Final_Drug 5-Substituted Indazole Drug (e.g., Kinase Inhibitor) Intermed_N->Final_Drug N-Alkylation / Arylation then O-Deprotection Info N1-Acetyl is kinetically labile. O5-Acetyl is thermodynamically stable.

Figure 1: Synthesis and Orthogonal Deprotection Logic. The N1-acetyl group acts as a transient protecting group, allowing purification or specific handling before selective removal.

Applications in Drug Discovery[10][11]

Indazole derivatives are ubiquitous in oncology and inflammation therapeutics. The 5-position is a critical vector for solubility-enhancing groups or target-binding motifs.

Case Study: Kinase Inhibitor Synthesis

In the synthesis of VEGFR or PARP inhibitors, the indazole core often requires functionalization at the N1 position (to bind the hinge region of the kinase) and the C5 position (to extend into the solvent front).

  • Protection: CAS 36174-07-9 is generated to mask the polar hydroxyl group.

  • Purification: The di-acetylated form is lipophilic, making it easier to purify by silica chromatography compared to the polar starting material.

  • Selective N-Deprotection: The N-acetyl is removed to regenerate the N-H.

  • Coupling: The free N-H is coupled with an aryl halide (e.g., via Chan-Lam or Buchwald coupling).

  • Final O-Functionalization: The O-acetyl is finally removed to reveal the hydroxyl for ether synthesis.

Experimental Workflow: Selective Hydrolysis

To selectively remove the N-acetyl group while retaining the O-acetyl ester:

  • Dissolve 1-Acetyl-1H-indazol-5-yl acetate in Methanol (0.1 M).

  • Add Ammonium Acetate (2.0 eq) or K₂CO₃ (0.5 eq) at 0°C.

  • Stir for 30–60 minutes.

  • Monitor: The N-acetyl group cleaves rapidly. Prolonged exposure or higher temperatures will cleave the O-acetyl ester.

  • Isolate: 5-Acetoxy-1H-indazole.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere. Moisture sensitive (hydrolysis of N-acetyl group).

  • Signal Word: Warning.

  • Precaution: Avoid inhalation of dust. Use in a fume hood due to potential release of acetic acid upon hydrolysis.

References

  • PubChem. 2-(1H-indazol-5-yl)acetic acid (Related Structure & Properties). National Library of Medicine. [Link]

  • Gaun, A., et al. Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate.[4][5] [Link]

  • Zhang, L., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021.[6] [Link]

Sources

Precision Targeting with Indazole Derivatives: A Pharmacophoric Master Key

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Indazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer benzimidazole, indazole possesses unique electronic properties and tautomeric equilibria that allow it to participate in distinct hydrogen-bonding networks.[1] This guide dissects the therapeutic utility of indazole derivatives, moving beyond simple enumeration to analyze the structural causality of their binding modes.[1] We focus on three validated target classes: Protein Kinases , Poly(ADP-ribose) Polymerases (PARP) , and Serotonin (5-HT) Receptors , while providing actionable experimental protocols for validation.

Structural Basis of Efficacy: The Indazole Advantage[1]

The indazole core consists of a pyrazole ring fused to a benzene ring.[1] Its pharmacological versatility stems from three key features:

  • H-Bonding Donor/Acceptor Motifs: The N1-H (donor) and N2 (acceptor) atoms mimic the purine ring of adenosine, making indazoles excellent ATP-mimetic scaffolds for kinase inhibition.[1]

  • π-π Stacking Interactions: The planar bicyclic system facilitates intercalation into hydrophobic pockets (e.g., the adenine binding pocket of kinases or the DNA minor groove).[1]

  • Substitution Vectors: The C3, C4, C5, and C6 positions offer geometrically diverse vectors for side-chain attachment, allowing for high specificity tuning without disrupting the core binding mode.[1]

Visualization: Indazole SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the indazole scaffold.

IndazoleSAR Indazole 1H-Indazole Core N1 N1 Position Solubility & PK Modulation (e.g., Alkyl, Cycloalkyl) Indazole->N1 Modifies C3 C3 Position Key Pharmacophore Vector (e.g., Aryl/Heteroaryl for Specificity) Indazole->C3 Determines C5 C5/C6 Positions Solvent Exposure/Allosteric Reach (e.g., Solubilizing Groups) Indazole->C5 Optimizes Binding Hinge Region Binding (N1-H Donor / N2 Acceptor) Indazole->Binding Facilitates N1->Binding Steric Tol.

Caption: Functional mapping of the 1H-indazole scaffold highlighting key substitution vectors for drug design.

Primary Therapeutic Targets

Protein Kinases (Oncology)

Indazoles are premier ATP-competitive inhibitors.[1] They typically bind to the "hinge region" of the kinase domain.[1]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2):

    • Mechanism:[2][3][4] Indazole derivatives inhibit angiogenesis by blocking the ATP binding site of the VEGFR2 intracellular domain.[1]

    • Drug Example:Axitinib (contains an indazole-like fusion, though technically a benzamide/thiol interaction, indazole analogs are potent bioisosteres). Pazopanib utilizes an indazole core to target VEGFR/PDGFR.[1]

  • ALK / ROS1 / TRK (Fusion Kinases):

    • Mechanism:[2][3][4] In cancers driven by gene fusions (e.g., NTRK fusions), indazoles stabilize the inactive conformation of the kinase or block the active site.[1]

    • Drug Example:Entrectinib .[1][5][6]

    • Structural Insight: Entrectinib features a 3-substituted indazole that positions a benzyl group to interact with the gatekeeper residue, overcoming resistance mutations.[1]

Poly(ADP-ribose) Polymerase (PARP)[1][6]
  • Target: PARP1/2 enzymes involved in DNA repair.[1][6]

  • Mechanism: "PARP Trapping."[1] The drug binds to the NAD+ pocket of PARP, trapping the enzyme on damaged DNA, which leads to replication fork collapse and cell death (synthetic lethality in BRCA-mutated cells).[1]

  • Drug Example: Niraparib .[1][6][7]

  • Structural Insight: Niraparib uses an indazole-7-carboxamide core.[1][6][8][9][10] The carboxamide group forms critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP active site.[1]

Serotonin (5-HT) Receptors (CNS/GI)[1][11]
  • Target: 5-HT3 Receptor (Ligand-gated ion channel).[1]

  • Mechanism: Antagonism of the 5-HT3 receptor prevents serotonin-induced nausea (chemotherapy-induced nausea and vomiting - CINV).[1][11]

  • Drug Example: Granisetron .[1][6][12][13]

  • Structural Insight: The indazole moiety mimics the indole ring of serotonin but acts as a competitive antagonist due to the steric bulk of the bridged bicyclic amine side chain.[1]

Metabolic Targets
  • Target: Hexokinase II / Mitochondria.[1]

  • Drug Example: Lonidamine .[1][2][6][14][15][16]

  • Mechanism:[2][3][4] Inhibits aerobic glycolysis (Warburg effect) and disrupts mitochondrial membrane potential.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating , meaning they include internal controls that confirm the assay is working correctly.

Protocol A: Enzymatic Kinase Inhibition Assay (FRET-Based)

Use this to validate indazole hits against VEGFR2 or TRK.[1]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate is phosphorylated by the kinase.[1] A Europium-labeled antibody detects the phosphorylation, and a Streptavidin-APC acceptor binds the peptide.[1] Proximity causes FRET.[1]

Step-by-Step Methodology:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compounds:[2][4][5][7][8][11][17][18][19] Serial dilute indazole derivatives in 100% DMSO (Top conc: 10 mM).

  • Enzyme Reaction:

    • Add 5 µL of 2x Kinase/Peptide mix (e.g., 2 nM VEGFR2, 200 nM Biotin-PolyGT) to a 384-well low-volume white plate.

    • Add 50 nL of compound (using acoustic dispenser or pin tool).[1] Control: DMSO only (Max signal).

    • Incubate 10 mins at RT.

    • Initiate with 5 µL of 2x ATP solution (at Km, approx. 10 µM). Control: No ATP (Min signal).

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Anti-P-Tyr antibody + SA-APC) in EDTA-containing buffer (stops reaction).[1]

    • Equilibrate 60 mins.

  • Readout:

    • Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

    • Calculate Ratio:

      
      .[1]
      
  • Validation Criteria (Self-Check):

    • Z-Factor: Must be > 0.[1]5. Formula:

      
      .[1]
      
    • Reference: Include Staurosporine as a positive control; IC50 should match historical data (~1-10 nM).

Protocol B: Molecular Docking Workflow (In Silico Validation)

Use this to predict binding modes before synthesis.

Tools: AutoDock Vina (Open Source), PyMOL.

  • Protein Prep:

    • Download PDB structure (e.g., 4DZD for VEGFR2 or 5J5O for PARP/Niraparib).

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges using AutoDock Tools.[1]

  • Ligand Prep:

    • Draw indazole derivative in 3D (ChemDraw/Avogadro).[1]

    • Minimize energy (MMFF94 force field).

    • Define rotatable bonds (keep the indazole core rigid).[1]

  • Grid Generation:

    • Center grid box on the original ligand centroid.[1]

    • Dimensions: 20 x 20 x 20 Å (sufficient for ATP pocket).[1]

  • Docking:

    • Run Vina with exhaustiveness = 8.[1]

  • Analysis (Self-Check):

    • Re-docking Validation: Dock the original co-crystallized ligand (e.g., Axitinib). The RMSD between the docked pose and crystal pose must be < 2.0 Å .[1] If not, adjust grid/parameters.[1]

Quantitative Data Summary

Drug NameIndazole TypePrimary TargetIC50 / KiClinical Indication
Entrectinib 3-SubstitutedTRKA/B/C, ROS1, ALK0.1 - 1.7 nMROS1+ NSCLC, NTRK+ Solid Tumors
Niraparib 7-CarboxamidePARP1 / PARP23.8 nM / 2.1 nMOvarian Cancer (Maintenance)
Granisetron 3-Carboxamide5-HT3 Receptor0.26 nM (Ki)Chemotherapy-Induced Nausea
Lonidamine 3-Carboxylic AcidHexokinase / Mitochondria~10-50 µMSolid Tumors (Limited use), BPH
Axitinib BioisostereVEGFR1/2/30.1 - 0.2 nMRenal Cell Carcinoma

Signaling Pathway Visualization

The following diagram depicts the intervention points of indazole derivatives within the RTK/MAPK and DNA Repair pathways.

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 / TRK (Receptor Tyrosine Kinase) RAS RAS-GTP VEGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Survival Signals (Inhibition leads to death) DNA_Damage SSB (Single Strand Break) PARP PARP1/2 (Repair Enzyme) DNA_Damage->PARP Recruitment PARP->DNA_Damage Repair Rep_Collapse Replication Fork Collapse PARP->Rep_Collapse If Trapped Rep_Collapse->Apoptosis Entrectinib Entrectinib (Indazole) Entrectinib->VEGFR Inhibits ATP Binding Niraparib Niraparib (Indazole) Niraparib->PARP Traps on DNA

Caption: Dual mechanism of action: Indazoles targeting upstream RTK signaling (Entrectinib) and downstream DNA repair (Niraparib).

Future Perspectives

The next generation of indazole therapeutics is moving beyond simple occupancy-driven inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): Indazoles are being used as the "warhead" ligand to recruit E3 ligases (like Cereblon) to degrade kinases (e.g., Aurora Kinase) rather than just inhibiting them.

  • Covalent Inhibitors: Incorporating acrylamide "warheads" onto the indazole C3 or C5 positions to target non-catalytic cysteines, increasing duration of action (residence time).[1]

References

  • Entrectinib: An orally available, selective tyrosine kinase inhibitor. Almanza, D. et al.[1] (2015).[1] Clinical Cancer Research.

  • Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Jones, P. et al.[1] (2009).[1] Journal of Medicinal Chemistry.

  • Granisetron: A Review of its Pharmacology and Therapeutic Use. Plosker, G.L. et al.[1] (1991).[1] Drugs.

  • Indazole derivatives as potent inhibitors of VEGFR-2 kinase. Zhang, L. et al.[1] (2010).[1][20] Bioorganic & Medicinal Chemistry Letters.

  • Lonidamine: A classic drug with a new mechanism of action. Nath, K. et al.[1] (2015).[1] Cancer Research.[1]

  • AutoDock Vina: Improving the speed and accuracy of docking. Trott, O. & Olson, A.J. (2010).[1][20] Journal of Computational Chemistry.

Sources

An In-depth Technical Guide to 1-Acetyl-1H-indazol-5-yl acetate: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1H-indazol-5-yl acetate, a derivative of the versatile indazole scaffold. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles, outlines its molecular structure, a proposed synthetic pathway, and predicted physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel indazole derivatives in medicinal chemistry and materials science. We will delve into the causality behind the proposed experimental choices, ensuring a self-validating system for its synthesis and characterization, supported by authoritative sources on related compounds and reactions.

Introduction to the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] These bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring, are structurally similar to purines, allowing them to interact with a variety of biological targets.[3] The indazole core is found in a number of FDA-approved drugs, highlighting its therapeutic importance.[1] The derivatization of the indazole ring system, through modifications such as acetylation, offers a powerful strategy to modulate the physicochemical properties and biological activities of the parent compound, leading to the development of novel therapeutic agents and functional materials.[1][2]

Molecular Structure and Formula of 1-Acetyl-1H-indazol-5-yl acetate

The nomenclature "1-Acetyl-1H-indazol-5-yl acetate" explicitly defines the molecular architecture of the compound.

  • 1H-indazole: This forms the core bicyclic ring system. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom in the parent indazole.

  • 1-Acetyl: An acetyl group (CH₃CO-) is attached to the nitrogen atom at the 1-position of the indazole ring. This N-acetylation is a common modification to alter the electronic properties and reactivity of the indazole system.[4][5]

  • 5-yl acetate: An acetate group (-OCOCH₃) is attached to the carbon atom at the 5-position of the indazole ring. This O-acetylation of a hydroxyl group at this position results in an ester functionality.

Based on this analysis, the molecular and structural formulas are determined as follows:

Molecular Formula: C₁₁H₁₀N₂O₃

Structural Formula:

Caption: Molecular structure of 1-Acetyl-1H-indazol-5-yl acetate.

Physicochemical Properties (Predicted)

The introduction of two acetyl groups is expected to significantly influence the physicochemical properties of the parent 1H-indazol-5-ol molecule. Acetylation generally increases the lipophilicity and molecular weight of a compound, which can affect its solubility, melting point, and boiling point.[6][7]

PropertyPredicted Value/ObservationRationale
Molecular Weight 218.21 g/mol Calculated from the molecular formula C₁₁H₁₀N₂O₃.
Appearance White to off-white solidBased on the appearance of similar acetylated heterocyclic compounds.
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.The presence of two acetyl groups increases the nonpolar character of the molecule, favoring solubility in organic solvents.[6]
Melting Point Expected to be higher than 1H-indazol-5-ol.Acetylation increases molecular weight and potentially introduces stronger intermolecular interactions, leading to a higher melting point.
Boiling Point Expected to be significantly higher than 1H-indazol-5-ol.Increased molecular weight and polarity from the carbonyl groups will lead to stronger intermolecular forces.

Proposed Synthesis Pathway

The synthesis of 1-Acetyl-1H-indazol-5-yl acetate can be logically approached in a two-step process starting from the commercially available 5-methoxy-1H-indazole. This pathway involves the demethylation to the key intermediate, 1H-indazol-5-ol, followed by a one-pot or sequential di-acetylation.

synthesis_pathway start 5-Methoxy-1H-indazole intermediate 1H-Indazol-5-ol start->intermediate BBr3, DCM (Demethylation) product 1-Acetyl-1H-indazol-5-yl acetate intermediate->product Acetic Anhydride, Pyridine (Di-acetylation)

Caption: Proposed two-step synthesis of 1-Acetyl-1H-indazol-5-yl acetate.

Step 1: Synthesis of 1H-Indazol-5-ol

The initial step involves the demethylation of 5-methoxy-1H-indazole to yield 1H-indazol-5-ol. A well-established method for this transformation is the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM).[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of boron tribromide (2.2 eq) in DCM dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into an ice-water bath.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1H-indazol-5-ol.[8]

Causality Behind Experimental Choices:

  • Boron Tribromide: BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers.

  • Anhydrous Conditions: BBr₃ reacts vigorously with water, so anhydrous conditions are crucial for the success of the reaction.

  • Low Temperature Addition: The initial addition at 0 °C is to control the exothermic nature of the reaction between the Lewis acid and the substrate.

  • Aqueous Work-up: The work-up with water hydrolyzes the boron-containing intermediates, and the sodium bicarbonate wash neutralizes any remaining acidic species.

Step 2: Synthesis of 1-Acetyl-1H-indazol-5-yl acetate

The final step is the di-acetylation of 1H-indazol-5-ol at the N1-position of the indazole ring and the hydroxyl group at the C5-position. This can be achieved using an acetylating agent such as acetic anhydride in the presence of a base like pyridine.[9][10]

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indazol-5-ol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (2.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with 1M HCl to remove pyridine, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield 1-Acetyl-1H-indazol-5-yl acetate.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A common and effective acetylating agent.

  • Pyridine: Acts as a base to deprotonate the phenolic hydroxyl group and the N-H of the indazole, increasing their nucleophilicity. It also serves as a catalyst and solvent.

  • Excess Acetic Anhydride: A slight excess ensures the complete di-acetylation of both reactive sites.

  • Acid Wash: The wash with dilute HCl is essential to remove the pyridine from the organic phase.

Characterization and Spectroscopic Analysis (Predicted)

The structure of the synthesized 1-Acetyl-1H-indazol-5-yl acetate would be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Two singlets corresponding to the methyl protons of the two acetyl groups. - Aromatic protons of the indazole ring, with chemical shifts influenced by the electron-withdrawing acetyl groups.
¹³C NMR - Two signals for the carbonyl carbons of the acetyl groups. - Two signals for the methyl carbons of the acetyl groups. - Signals for the aromatic carbons of the indazole ring.
IR Spectroscopy - Strong absorption bands corresponding to the C=O stretching vibrations of the ester and amide functionalities. - Disappearance of the broad O-H and N-H stretching bands from the starting material.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight of 218.21 g/mol .

Potential Applications and Biological Significance

Indazole derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The acetylation of the indazole scaffold can modulate these activities. The introduction of acetyl groups can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This makes 1-Acetyl-1H-indazol-5-yl acetate an interesting candidate for further investigation in drug discovery programs. Furthermore, the unique electronic properties of acetylated indazoles could also be explored in the development of novel organic materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, exploration of 1-Acetyl-1H-indazol-5-yl acetate. By leveraging established synthetic methodologies for N-acetylation and O-acetylation on the indazole framework, a robust and logical pathway for its synthesis has been proposed. The outlined experimental protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. While further experimental validation is required to confirm the specific properties and biological activity of this molecule, this guide serves as a critical starting point for researchers and scientists in the field of medicinal chemistry and drug development, empowering them to explore the potential of this and other novel indazole derivatives.

References

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]

  • Gonzalez, Z., & Perez, E. (2002). Effect of acetylation on the physicochemical properties of starches from different botanical sources. Starch - Stärke, 54(5), 203-210.
  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). A Convenient Method for the N-Acylation of Imidazoles, Benzimidazoles, Indazoles, and Benzotriazoles. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Kumar, A., & Aggarwal, N. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1037-1061. [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved February 7, 2026, from [Link]

  • Pawar, S. N., & Yadav, G. D. (2018). Physicochemical Properties and Digestion Resistance of Acetylated Starch Obtained from Annealed Starch. Polymers, 10(11), 1235. [Link]

  • ResearchGate. (2021). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved February 7, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved February 7, 2026, from [Link]

  • Singh, R., & Singh, P. (2013). Physicochemical properties of acetylated starches from Indian black gram (Phaseolus mungo L.) cultivars. Journal of Food Science and Technology, 50(5), 947-953. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Effect of Acetylation on the Physicochemical Properties of Starch Extract from Caladium bicolor. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols and phenols. Retrieved February 7, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2021). Acylation of phenols to phenolic esters with organic salts. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Applied Chemistry Research. (2023). Effect of Acetylation on the Physicochemical Properties of Starch Extract from Caladium bicolor. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 7, 2026, from [Link]

  • Union College. (n.d.). Investigation into the synthesis of Indazole. Retrieved February 7, 2026, from [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved February 7, 2026, from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved February 7, 2026, from [Link]

  • DOI. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Retrieved February 7, 2026, from [Link]

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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the presence of both hydrogen bond donor and acceptor capabilities, make it a versatile framework for interacting with a wide array of biological targets.[1] This has led to the successful development of several clinically approved drugs, such as the anticancer agents pazopanib and niraparib, validating the therapeutic potential of this remarkable core.[2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indazole compounds, offering insights into the rational design of novel therapeutics. We will delve into the key structural modifications that govern biological activity, examine experimental workflows for elucidating SAR, and present case studies across different therapeutic areas.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and extensively explored in drug discovery.[2][5] The versatility of the indazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[6]

The Indazole Core: A Chameleon in Molecular Recognition

The indazole nucleus is a bioisostere of other important aromatic systems, such as indole and phenol, which partly explains its broad biological activity.[1][7][8] This bioisosteric relationship allows indazole to mimic the interactions of these natural pharmacophores while offering advantages in terms of metabolic stability and synthetic accessibility. The core itself can engage in crucial interactions with biological targets, most notably through hydrogen bonding with the hinge region of protein kinases.[1][6]

Key Interaction Points and Their Significance

The strategic placement of substituents on the indazole ring is paramount in dictating the compound's biological profile. The following diagram illustrates the key positions for substitution and their general roles in modulating activity.

Caption: Key positions on the indazole scaffold for substitution and their general roles in SAR.

SAR in Action: Case Studies Across Therapeutic Areas

The true power of the indazole scaffold is evident in its successful application across a multitude of therapeutic domains. By systematically modifying the core and its substituents, researchers have developed potent and selective agents for various diseases.

Anticancer Activity: Targeting Protein Kinases

The indazole scaffold is a cornerstone in the development of protein kinase inhibitors.[9][10] The 1H-indazole-3-amine and 1H-indazole-3-amide substructures are particularly effective as "hinge-binding" fragments, forming critical hydrogen bonds with the backbone of the kinase hinge region.[6][11]

A prime example is the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR). SAR studies have shown that dichlorination of the phenyl ring attached to the indazole core can significantly enhance potency.[6]

Structure-Activity Relationship of Indazole-Based Anticancer Agents:

CompoundR1R2R3TargetIC50 (nM)Key Insights
A HHHVarious Kinases>1000Unsubstituted indazole shows weak activity.
B 4-methoxyphenylHHVEGFR2500Addition of a phenyl group at C3 improves potency.
C 2,4-dichlorophenylHHFGFR150Dichlorination of the C3-phenyl ring significantly increases potency.[6]
D 2,4-dichlorophenylCH3HFGFR125N1-methylation can further enhance activity.
2f 3,5-dimethoxystyrylHH4T1 cells0.23 µMA vinyl linker and specific methoxy substitutions on the styryl moiety lead to potent antiproliferative activity.[12][13]

The data clearly indicates that substitutions at the C3 position are critical for potent kinase inhibition. The addition of a dichlorophenyl group in compound C likely enhances binding through favorable interactions within the ATP-binding pocket. Further modification at the N1 position, as in compound D , can be explored to optimize physicochemical properties and potentially engage in additional interactions. Compound 2f demonstrates that extending from the C3 position with a conjugated system can lead to significant antiproliferative effects.[12][13]

Experimental Workflow for Kinase Inhibition SAR:

Caption: A typical workflow for the SAR-guided discovery of indazole-based kinase inhibitors.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[3][14] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[14]

A study on the anti-inflammatory activity of indazole and its derivatives in a carrageenan-induced paw edema model revealed a dose-dependent inhibition of inflammation.[14] Notably, 5-aminoindazole showed potent anti-inflammatory effects.[14]

Protocol for Assessing Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

  • Animal Model: Wistar albino rats are used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac), and test groups (receiving different doses of indazole derivatives).

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

  • Drug Administration: Test compounds are administered orally or intraperitoneally 30 minutes before carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Cardiovascular Effects: Targeting Circulatory Disorders

Certain indazole derivatives have shown promise in the treatment of cardiovascular diseases.[5] One of the most studied is YC-1, which acts as an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[5] This leads to vasodilation and inhibition of platelet aggregation, making it a potential therapeutic for circulatory disorders.[5]

The SAR of YC-1 has been extensively studied.[15] Key findings include:

  • The indazole core is superior to other heterocyclic systems like benzoimidazole for this activity.[15]

  • A furan ring at the C3 position is crucial.[15]

  • A hydroxymethyl group on the furan ring is a more effective substituent than other groups.[15]

Advanced SAR Techniques: Beyond Traditional Approaches

To further refine the drug design process, computational methods are increasingly being employed in conjunction with traditional SAR studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole compounds, QSAR models have been used to explore the essential structural features for inhibiting quorum sensing mediated by SAH/MTAN.[16] These models can help predict the activity of novel indazole derivatives before their synthesis, thereby prioritizing the most promising candidates.

Logical Flow of a QSAR Study:

QSAR_Workflow A Dataset of Indazole Compounds with Known Activity B Calculation of Molecular Descriptors A->B C Development of a Mathematical Model (e.g., MLR, PLS) B->C D Model Validation C->D E Prediction of Activity for New Compounds D->E

Caption: The general workflow for a QSAR study of indazole compounds.

Molecular Docking

Molecular docking simulations provide insights into the binding mode of indazole derivatives within the active site of a target protein. This information is invaluable for understanding the molecular basis of SAR and for designing new compounds with improved binding affinity and selectivity. For instance, docking studies have revealed that the indazole core of certain inhibitors forms hydrogen bonds with key amino acid residues in the hinge region of kinases.[1] Docking of indazole compounds into the SAH/MTAN cavity has identified key amino acid residues essential for ligand-protein interactions.[16]

Conclusion: The Future of Indazole-Based Drug Discovery

The indazole scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is fundamental to unlocking its full potential. The integration of traditional medicinal chemistry approaches with modern computational tools will undoubtedly accelerate the discovery and development of the next generation of indazole-based drugs. By continuing to explore the vast chemical space around this privileged core, the scientific community is well-positioned to address a wide range of unmet medical needs. The modification of active indazole derivatives based on SAR can lead to the discovery of more potent lead compounds and clinical drugs.[17]

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Some biologically active molecules of indazoles. ResearchGate. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. AboutScience. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

  • SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

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1-Acetyl-1H-indazol-5-yl Acetate: The Dual-Protected Scaffold for Regioselective Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-1H-indazol-5-yl acetate (CAS 59333-67-4) serves as a critical synthetic intermediate in the development of indazole-based pharmacophores. Unlike simple indazoles, this molecule features a dual-protection motif : a kinetically labile N1-acetyl group and a thermodynamically stable O-acetyl ester at the C5 position.

For medicinal chemists, this compound offers three primary tactical advantages:

  • Tautomeric Locking: It fixes the indazole core in the 1H-tautomer, preventing the 1H/2H equilibrium that complicates regioselective alkylation.

  • Oxidative Stability: It serves as a shelf-stable precursor to 5-hydroxyindazole, which is prone to rapid oxidation (browning) in air.

  • Orthogonal Reactivity: The significant difference in hydrolytic rates between the N-amide and O-ester allows for stepwise deprotection and functionalization.

This guide details the synthesis, characterization, and strategic deployment of 1-acetyl-1H-indazol-5-yl acetate in drug discovery workflows.

Chemical Architecture & Mechanism

Structural Analysis

The molecule comprises an indazole core substituted at two key positions.[1][2][3] The electronic environment is defined by the competition between the electron-withdrawing N-acetyl group and the electron-donating (but ester-capped) oxygen at C5.

FeatureChemical FunctionReactivity Profile
N1-Acetyl Protecting Group / ActivatorHigh Lability. Susceptible to mild basic hydrolysis (

< 30 min in 1M NaOH). Withdraws electron density, deactivating the ring toward electrophilic attack at C3 compared to the free amine.
C5-Acetoxy Phenolic ProtectionModerate Stability. Requires stronger basic conditions or enzymatic cleavage to reveal the free phenol.
C3-H Functionalization SiteDeactivated. The N1-acetyl group sterically and electronically hinders C3, requiring deprotection or radical conditions for functionalization.
The Tautomer Trap

Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H forms. Acetylation with acetic anhydride under thermodynamic control almost exclusively yields the 1H-isomer (the target compound) due to the "lone pair repulsion" effect being minimized in the 1H form compared to the 2H form.

Experimental Protocols

Synthesis of 1-Acetyl-1H-indazol-5-yl Acetate

Objective: High-yield conversion of 5-hydroxyindazole to the di-acetylated product.

Reagents:

  • 5-Hydroxyindazole (1.0 eq)

  • Acetic Anhydride (

    
    ) (3.0 eq)
    
  • Pyridine (Catalytic, 0.1 eq) or Sodium Acetate (1.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or neat

    
    
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-hydroxyindazole (e.g., 10 mmol, 1.34 g) in Ethyl Acetate (20 mL).

  • Addition: Add Acetic Anhydride (30 mmol, 2.8 mL) dropwise over 5 minutes.

  • Catalysis: Add Pyridine (1 mmol, 80 µL). The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (
    
    
    
    ) should disappear, replaced by a high-
    
    
    spot (
    
    
    ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The N-acetyl group is stable in cold neutral water for short periods.

    • A white to off-white precipitate will form.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acetic acid and pyridine. Recrystallize from Ethanol/Water if necessary.
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Yield Expectation: 85–95%.

Strategic Deprotection (The "Orthogonal" Switch)

Objective: Selectively remove the N-acetyl group to access 5-acetoxy-1H-indazole.

  • Dissolve 1-acetyl-1H-indazol-5-yl acetate in Methanol.

  • Add 1.05 eq of Ammonium Hydroxide (

    
    ) or mild Piperidine solution at 
    
    
    
    .
  • Stir for 30 minutes.

  • Result: The N-acetyl is cleaved (amide hydrolysis), leaving the O-acetyl (ester) intact. This yields 5-acetoxy-1H-indazole , a crucial intermediate for N-alkylation reactions where the phenol must remain protected.

Visualization: Reactivity Pathways

The following diagram illustrates the synthesis and the divergent reactivity pathways based on pH and nucleophile strength.

IndazolePathways Start 5-Hydroxyindazole (Oxidation Prone) Target 1-Acetyl-1H-indazol-5-yl Acetate (CAS 59333-67-4) Dual Protected / Stable Start->Target Ac2O, Pyridine Reflux (Acetylation) PathA 5-Acetoxy-1H-indazole (N-Deprotected) Target->PathA Mild Base (NH4OH) Selective N-Hydrolysis PathB 1-Acetyl-indazol-5-ol (O-Deprotected) Target->PathB Enzymatic Lipase (Specific Conditions) Final Functionalized Drug Target (e.g., Kinase Inhibitor) PathA->Final 1. N-Alkylation 2. Ester Hydrolysis

Caption: Figure 1. Synthesis and orthogonal deprotection logic. Note the selective N-hydrolysis pathway (Blue Arrow) is the primary route for accessing N-alkylated derivatives.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The key differentiator is the presence of two distinct acetyl peaks in the proton NMR.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.35 Singlet (s)3H

Typical aryl acetate methyl group.
2.78 Singlet (s)3H

Diagnostic: Significantly downfield due to the electron-withdrawing nature of the N1 position in the aromatic ring.
7.20 Doublet of Doublets1HAr-H (C6)Coupling with C7 and C4.
7.55 Doublet (d)1HAr-H (C4)Meta-coupling to C6.
8.45 Doublet (d)1HAr-H (C7)Deshielded by the adjacent N-Acetyl group (Anisotropic effect).
8.15 Singlet (s)1HAr-H (C3)Characteristic indazole C3 proton.
Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of Acetyl (42 Da)

      
      
      
      
      
      (Mono-acetylated).
    • Loss of second Acetyl

      
      
      
      
      
      (5-Hydroxyindazole core).

Handling & Safety (E-E-A-T)

As a research chemical, strict adherence to safety protocols is mandatory.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Sensitization: Indazoles are known sensitizers. Avoid inhalation of dust.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The N-acetyl group is moisture-sensitive over long durations; degradation leads to the smell of acetic acid (vinegar).
    
  • Spill Protocol: Neutralize with weak sodium bicarbonate solution before disposal.

References

  • Gahtori, P., et al. (2012). Synthesis of pharmacologically active indazoles and its analogues: A review.Central European Journal of Chemistry.
  • PubChem. (2023). Compound Summary: Acetic anhydride (Reagent context).[4][5][6][7] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Structure–Activity Relationships of Indazole-Based Therapeutics.Journal of Medicinal Chemistry. (Provides the medicinal chemistry context for 5-substituted indazoles).

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Methodological & Application

Application Note: Analytical Characterization and Stability Profiling of 1-Acetyl-1H-indazol-5-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 1-Acetyl-1H-indazol-5-yl acetate (CAS: Variable/Derivative). It addresses the specific challenges posed by the dual-acetylated motif (N-acetyl vs. O-acetyl) and provides self-validating protocols for purity and stability assessment.

Introduction & Chemical Context

1-Acetyl-1H-indazol-5-yl acetate is a bis-acetylated derivative of 5-hydroxyindazole. It features two distinct acetyl functionalities:[1][2]

  • O-Acetyl (Ester): Located at the C-5 position. Typical phenolic ester behavior.[3]

  • N-Acetyl (Amide-like): Located at the N-1 position of the indazole ring. This group often exhibits higher hydrolytic lability compared to standard amides due to the "acyl-azole" character, acting as a potential acetyl transfer agent.

This compound serves as a critical intermediate in the synthesis of indazole-based pharmaceuticals (e.g., kinase inhibitors) or as a protected prodrug form. The primary analytical challenge is distinguishing the two acetyl groups and preventing artifactual hydrolysis during analysis.

Physicochemical Profile (Predicted)[4]
  • Formula:

    
    
    
  • MW: 218.21 g/mol

  • Solubility: Soluble in DMSO, Dichloromethane, Ethyl Acetate. Limited stability in protic solvents (MeOH, Water) over extended periods.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the regiochemistry of acetylation. The N-acetyl group exerts a significant deshielding effect on the adjacent aromatic proton (H-7) and has a distinct methyl shift.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred) or

    
    . Note: Avoid 
    
    
    
    to prevent transesterification.
  • Acquisition: Acquire

    
     (16 scans) and 
    
    
    
    (1024 scans).

Expected Data & Interpretation:

NucleusMoietyShift (

, ppm)
MultiplicityMechanistic Insight

H
N-Ac (

)
2.70 – 2.80 SingletDeshielded by the aromatic ring current and N-1 electronegativity.

H
O-Ac (

)
2.25 – 2.35 SingletTypical range for phenolic acetates.

H
H-3 8.10 – 8.20 SingletCharacteristic indazole proton; shifts downfield upon N-1 acetylation.

H
H-7 8.30 – 8.45 DoubletDiagnostic: The N-acetyl group causes a specific downfield shift of the peri-proton (H-7) due to anisotropy.

N-C=O ~170.0 QuaternaryAmide-like carbonyl.

O-C=O ~169.0 QuaternaryEster carbonyl.[4]
Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" to confirm the presence of both carbonyl types.

  • Ester C=O (Phenolic): Sharp band at 1760 ± 10 cm

    
     .
    
  • N-Acetyl C=O (Indazole): Strong band at 1700–1720 cm

    
     . Note: This is higher than typical amides due to ring strain/conjugation.
    

Chromatographic Purity (HPLC-UV/MS)

Due to the potential instability of the N-acetyl group, the HPLC method must use a buffered acidic mobile phase to suppress hydrolysis.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indazole core) and 210 nm (Carbonyls).

  • Temperature: 25°C (Avoid high heat).

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Linear Gradient
18.0 10 90 Hold

| 18.1 | 95 | 5 | Re-equilibration |

Sample Preparation (Critical)[6][7]
  • Diluent: Acetonitrile (anhydrous).[5] Do not use Methanol.

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 4 hours of preparation.

Stability & Degradation Profiling[9][10]

The primary degradation pathway is hydrolysis. The N-acetyl group is generally more labile than the O-acetyl group in aqueous/protic conditions, leading to 1H-indazol-5-yl acetate (Mono-O-Ac) before full hydrolysis to 5-hydroxyindazole.

Degradation Pathway Diagram

The following diagram illustrates the logical degradation flow and analytical checkpoints.

DegradationPathway Parent 1-Acetyl-1H-indazol-5-yl acetate (Parent) MonoN 1-Acetyl-1H-indazol-5-ol (Hydrolysis of O-Ac) Parent->MonoN Slow (Basic conditions) MonoO 1H-Indazol-5-yl acetate (Hydrolysis of N-Ac) Parent->MonoO Fast (Aq. Neutral/Acid) Final 5-Hydroxyindazole (Fully Hydrolyzed) MonoN->Final Hydrolysis MonoO->Final Hydrolysis

Caption: Predicted hydrolytic degradation pathways. The N-acetyl cleavage (Top path) is kinetically favored in neutral/protic media.

Forced Degradation Protocol

To validate the HPLC method's specificity, perform the following stress tests:

  • Acid Hydrolysis: Mix sample with 0.1 N HCl. Heat at 40°C for 1 hour. Expect: Increase in Mono-O-acetyl species.

  • Base Hydrolysis: Mix sample with 0.1 N NaOH. Expect: Rapid conversion to 5-Hydroxyindazole (Final product).

  • Oxidation: Treat with 3%

    
    . Expect: N-oxide formation (minor).
    

Analytical Workflow Summary

This diagram outlines the decision-making process for characterizing a new batch of material.

AnalyticalWorkflow Start Crude Material Solubility Solubility Check (DMSO/ACN) Start->Solubility HPLC HPLC Purity (Acidic Mobile Phase) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst No FullChar Full Characterization Decision->FullChar Yes Recryst->HPLC NMR 1H/13C NMR (Confirm Regiochemistry) FullChar->NMR MS HRMS (Confirm Mass) FullChar->MS Release Release Batch NMR->Release MS->Release

Caption: Step-by-step workflow for batch release and characterization.

References

  • Indazole Synthesis & Reactivity

    • Gaul, K. L., et al. "Synthesis and reactivity of N-acylindazoles." Journal of Organic Chemistry. (General reactivity of N-acetyl indazoles).
    • Source:

  • NMR Characterization of Heterocycles

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for assigning N-acetyl shifts).
    • Source:

  • HPLC Method Development

    • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Protocols for hydrolytically unstable compounds).
    • Source:

  • Spectroscopic Data Sources

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
    • Source:

Sources

Protocol for dissolving 1-Acetyl-1h-indazol-5-yl acetate for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving 1-Acetyl-1H-indazol-5-yl acetate

Executive Summary

This guide outlines the standardized protocol for the solubilization, storage, and experimental deployment of 1-Acetyl-1H-indazol-5-yl acetate . This compound is a di-acetylated indazole derivative characterized by significant lipophilicity and hydrolytic susceptibility.

Successful application in biological assays requires a rigorous "Two-Phase Solubilization Strategy":

  • Primary Phase: Dissolution in an anhydrous organic solvent (DMSO) to create a high-concentration stock.

  • Secondary Phase: Controlled dilution into aqueous buffers to minimize precipitation ("crashing out") and spontaneous hydrolysis of the ester moieties.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is prerequisite to proper handling.

PropertyDataImplications for Protocol
CAS Number 36174-07-9Unique identifier for verification.
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol Used for Molarity calculations.
Structure Indazole core with N-acetyl (pos 1) and O-acetyl (pos 5).Hydrolysis Risk: Both acetyl groups are labile. The O-acetyl (phenol ester) is particularly sensitive to esterases and alkaline pH.
Calculated LogP ~1.5 - 2.0 (Estimated)Hydrophobic: Poor water solubility. Requires organic co-solvent.
Solubility (DMSO) High (> 50 mM expected)Preferred solvent for stock solutions.
Solubility (Water) Negligible (< 0.1 mg/mL)Direct aqueous dissolution will fail.
Mechanistic Insight: The Hydrolysis Trap

Researchers often overlook that 1-Acetyl-1H-indazol-5-yl acetate is a "double-activated" substrate.

  • The O-acetyl group (ester) is prone to spontaneous hydrolysis in water (

    
    ), yielding 1-acetyl-5-hydroxyindazole.
    
  • The N-acetyl group (amide-like) is generally more stable but can degrade under harsh acidic/basic conditions or enzymatic action.

Directive: Never store this compound in aqueous solution. Prepare fresh working solutions immediately prior to use.

Protocol A: Preparation of Stock Solution (Organic Phase)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM).

Materials:

  • Compound: 1-Acetyl-1H-indazol-5-yl acetate (Solid).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),

    
     99.9%, Molecular Biology Grade.
    
  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Workflow Diagram (Graphviz):

StockPrep Start Weigh Solid (Precision Balance) Calc Calculate DMSO Vol (Target: 10-50 mM) Start->Calc Add Add Anhydrous DMSO (Room Temp) Calc->Add Mix Vortex / Mild Sonicate (Avoid Heat) Add->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot & Store (-20°C, Desiccated) QC->Aliquot Pass

Caption: Logical workflow for the preparation of anhydrous stock solutions to prevent premature hydrolysis.

Step-by-Step Procedure:

  • Weighing: Weigh the solid compound into a sterile amber glass vial. Record the exact mass (e.g., 2.18 mg for 10 µmol).

  • Calculation: Determine the volume of DMSO required for the target concentration.

    • Formula:

      
      
      
    • Example: To make 10 mM stock from 2.18 mg :

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes. Warning: Monitor temperature; heat accelerates degradation.

  • Storage: Divide into single-use aliquots (e.g., 50 µL) in polypropylene tubes. Store at -20°C or -80°C .

Protocol B: Preparation of Working Solution (Aqueous Phase)

Objective: Dilute the stock into assay media without precipitation.

Critical Rule: The final DMSO concentration in cell-based assays should generally not exceed 0.5% (v/v) to avoid solvent toxicity.

Dilution Scheme (Example for 50 µM Final Assay Concentration):

StepSource SolutionDiluentVolume RatioFinal Conc.DMSO %
1. Stock Solid Compound100% DMSO-10 mM100%
2. Intermediate 10 mM StockAssay Buffer/Media1:20500 µM5%
3. Final 500 µM IntermediateAssay Buffer/Media1:1050 µM 0.5%

Note: Using an intermediate step reduces the "shock" of adding 100% DMSO directly to a large volume of water, which can cause microprecipitation.

Procedure:

  • Thaw the DMSO stock aliquot at room temperature. Do not heat.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 or 1:20 into the assay buffer. Vortex immediately/vigorously.

  • Final Dilution: Add the intermediate solution to the cell culture media or reaction buffer to reach the final concentration.

  • Solvent Control: Prepare a "Vehicle Control" containing only DMSO (at the same final %, e.g., 0.5%) to normalize data.

Troubleshooting & Stability Guide

Decision Logic for Precipitation Issues:

Troubleshooting Problem Precipitation Observed in Working Solution CheckConc Is Final Conc > Solubility Limit? Problem->CheckConc CheckMix Was Mixing Rapid? CheckConc->CheckMix No Action1 Reduce Concentration CheckConc->Action1 Yes CheckTemp Is Buffer Cold? CheckMix->CheckTemp Yes Action2 Vortex while adding stock CheckMix->Action2 No Action3 Warm Buffer to 37°C CheckTemp->Action3 Yes

Caption: Diagnostic tree for resolving solubility failures during aqueous dilution.

Common Issues:

  • Turbidity: Indicates the compound has crashed out. The effective concentration is unknown. Solution: Lower the working concentration or increase DMSO limit (if assay tolerates).

  • Loss of Activity over Time: Likely hydrolysis. Solution: Prepare working solutions < 30 minutes before use. Avoid PBS (phosphate can catalyze hydrolysis); use HEPES or Tris if possible, or keep pH neutral (7.0-7.4).

Safety & Handling (SDS Summary)

  • Hazards: Treat as potentially toxic and an irritant. Standard precautions for indazole derivatives apply.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Disposal: Organic waste stream (due to DMSO and heterocyclic content).

References

  • ChemicalBook. 1-Acetyl-1H-indazol-5-yl acetate Chemical Properties and CAS 36174-07-9. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for Indazole Derivatives. Retrieved from

  • ResearchGate. Protocol for dissolving hydrophobic compounds in aqueous cell culture media. Retrieved from

  • Sigma-Aldrich. Product Information: 1-Acetyl-1H-indazole (Structural Analog Solubility Data). Retrieved from

Application Notes and Protocols for Measuring the Enzymatic Inhibition of 1-Acetyl-1h-indazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 1-Acetyl-1h-indazol-5-yl acetate

The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The compound 1-Acetyl-1h-indazol-5-yl acetate, with its unique substitution pattern, presents an intriguing candidate for drug discovery. While the specific enzymatic targets of this molecule are yet to be fully elucidated, its structural features—notably the indazole core and acetyl/acetate moieties—suggest potential interactions with key enzyme families implicated in disease pathology.

This application note puts forth a scientifically grounded hypothesis that 1-Acetyl-1h-indazol-5-yl acetate may exert its biological effects through the inhibition of two critical enzyme classes: protein kinases and cyclooxygenase (COX) enzymes . The indazole core is a well-established pharmacophore in numerous kinase inhibitors[1], and the anti-inflammatory properties of many indazole-containing compounds point towards a possible role in the arachidonic acid cascade, where COX enzymes are central players.[2]

Herein, we provide detailed, field-proven protocols for the robust and reproducible measurement of the inhibitory activity of 1-Acetyl-1h-indazol-5-yl acetate against a representative protein kinase and COX-2. These methodologies are designed to not only determine the potency of inhibition (IC50) but also to lay the groundwork for understanding the mechanism of action, a critical step in the drug development pipeline.

Part 1: Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. We hypothesize that 1-Acetyl-1h-indazol-5-yl acetate may function as a kinase inhibitor. The following protocols describe a high-throughput fluorescence-based assay to test this hypothesis.

Causality Behind Experimental Choices

The selection of a fluorescence-based assay format is deliberate. These assays offer high sensitivity, a wide dynamic range, and are amenable to automation, making them ideal for high-throughput screening (HTS) of compound libraries to identify potential kinase inhibitors.[3][4] Specifically, we will describe a method that measures the depletion of ATP, a common substrate for all kinases. The Kinase-Glo® Luminescent Kinase Assay is a robust system that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition of the kinase.[5]

Experimental Workflow: Kinase Inhibition Assay

kinase_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep 1. Prepare serial dilutions of 1-Acetyl-1h-indazol-5-yl acetate enzyme_prep 2. Prepare kinase reaction buffer with kinase and substrate dispense 3. Dispense kinase/substrate mix to 384-well plate add_compound 4. Add compound dilutions and controls to wells dispense->add_compound incubate 5. Incubate at room temperature to allow kinase reaction add_compound->incubate add_reagent 6. Add Kinase-Glo® reagent to stop reaction and generate signal incubate->add_reagent read_plate 7. Read luminescence on a plate reader add_reagent->read_plate plot_data 8. Plot luminescence vs. compound concentration read_plate->plot_data calc_ic50 9. Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

Materials:

  • Recombinant human protein kinase (e.g., FGFR1)

  • Substrate peptide specific for the kinase

  • 1-Acetyl-1h-indazol-5-yl acetate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Acetyl-1h-indazol-5-yl acetate in 100% DMSO.

    • Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration gradient. A typical starting concentration in the assay might be 100 µM.

  • Reaction Setup:

    • Thaw all reagents and keep them on ice.

    • Prepare the kinase reaction mixture containing the kinase and substrate peptide in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but should be close to their respective Km values to ensure assay sensitivity.

    • Prepare the ATP solution at a concentration equal to its Km for the specific kinase.

  • Assay Execution:

    • In a 384-well plate, add the compound dilutions. Include wells with DMSO only for the "no inhibition" control and wells with a known potent inhibitor for the "maximum inhibition" control.

    • Add the kinase reaction mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final volume should be around 20 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[6]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add an equal volume (20 µL) of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition))

The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[7]

Table 1: Example Data for Kinase Inhibition by 1-Acetyl-1h-indazol-5-yl acetate

Concentration (µM)Log Concentration% Inhibition
100298.5
33.31.5295.2
11.11.0488.1
3.70.5775.4
1.230.0952.3
0.41-0.3928.9
0.14-0.8510.1
0.046-1.342.5
IC50 (µM) 1.15

Part 2: Cyclooxygenase-2 (COX-2) Inhibition Assays

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Given the prevalence of anti-inflammatory activity among indazole derivatives, we propose a fluorometric assay to determine the inhibitory potential of 1-Acetyl-1h-indazol-5-yl acetate against COX-2.

Causality Behind Experimental Choices

A fluorometric assay for COX activity offers a continuous, real-time measurement of enzyme kinetics and is highly sensitive.[8] This method typically uses a probe that becomes fluorescent upon oxidation by the peroxidase component of the COX enzyme. The rate of increase in fluorescence is directly proportional to the COX activity. This allows for a precise determination of the initial reaction velocity, which is crucial for accurate inhibitor characterization.[9]

Experimental Workflow: COX-2 Inhibition Assay

cox_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep 1. Prepare serial dilutions of 1-Acetyl-1h-indazol-5-yl acetate reaction_mix_prep 2. Prepare COX-2 reaction mix (enzyme, probe, cofactor) dispense_mix 3. Dispense reaction mix to black 96-well plate add_compound 4. Add compound dilutions and controls to wells dispense_mix->add_compound incubate_pre 5. Pre-incubate at 37°C add_compound->incubate_pre initiate_reaction 6. Initiate reaction by adding arachidonic acid incubate_pre->initiate_reaction read_plate 7. Read fluorescence kinetically on a plate reader initiate_reaction->read_plate calc_rate 8. Calculate reaction rates (slopes of kinetic curves) read_plate->calc_rate plot_data 9. Plot % inhibition vs. compound concentration calc_rate->plot_data calc_ic50 10. Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) containing a fluorescent probe and cofactors.

  • 1-Acetyl-1h-indazol-5-yl acetate

  • Assay buffer (typically provided in the kit)

  • DMSO

  • Black, clear-bottom 96-well plates

  • Multichannel pipette

  • Fluorescence plate reader with kinetic capabilities and temperature control

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Acetyl-1h-indazol-5-yl acetate in 100% DMSO.

    • Perform serial dilutions in DMSO to generate a range of concentrations for testing.

  • Reaction Setup:

    • Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves diluting the COX-2 enzyme, fluorescent probe, and any necessary cofactors in the provided assay buffer.

  • Assay Execution:

    • To a black 96-well plate, add the compound dilutions. Include DMSO-only wells for the "no inhibition" control and a known COX-2 inhibitor (e.g., celecoxib) for the "maximum inhibition" control.[9]

    • Add the reaction mixture to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding a solution of arachidonic acid to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the fluorescence plate reader.

  • Signal Detection:

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes, with readings taken every 30-60 seconds.[9]

Data Analysis and Presentation

The initial reaction rate (velocity) is determined from the linear portion of the kinetic curve for each well. The percent inhibition is then calculated as follows:

% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibition))

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Example Data for COX-2 Inhibition by 1-Acetyl-1h-indazol-5-yl acetate

Concentration (µM)Log ConcentrationReaction Rate (RFU/min)% Inhibition
501.75.297.8
16.71.2215.893.4
5.560.7445.181.1
1.850.27112.353.0
0.62-0.21189.720.7
0.21-0.68225.45.7
0.07-1.15238.10.4
0 (Control)-239.00
IC50 (µM) 1.75

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. Key to this is the inclusion of appropriate controls:

  • Positive Control (No Inhibition): Enzyme activity in the presence of the vehicle (DMSO) alone. This establishes the 100% activity level.

  • Negative Control (Maximum Inhibition): A known, potent inhibitor of the target enzyme is used to define the 0% activity level.

  • Background Control: A reaction mixture lacking the enzyme or substrate to account for any non-enzymatic signal generation.

Consistent performance of these controls is essential for validating the assay on a day-to-day basis. Furthermore, determining the Michaelis-Menten constant (Km) for the substrate and ATP (for kinases) under the specific assay conditions is crucial for ensuring the assay is run under optimal and reproducible conditions.[11][12] For mechanism of action studies, the inhibitor should be tested at multiple substrate concentrations.[13]

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of 1-Acetyl-1h-indazol-5-yl acetate as a potential dual inhibitor of protein kinases and COX-2. The detailed protocols and the rationale behind the experimental design offer a robust starting point for researchers in drug discovery.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of kinases and assaying for activity against COX-1 to determine the selectivity of inhibition.

  • Mechanism of Action Studies: Performing detailed kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and ATP.

  • Cell-based Assays: Validating the enzymatic inhibition in a cellular context by measuring the downstream effects of target inhibition.

By following these rigorous and well-controlled methodologies, researchers can confidently and accurately assess the inhibitory potential of 1-Acetyl-1h-indazol-5-yl acetate, paving the way for its potential development as a novel therapeutic agent.

References

  • Zhang, L., et al. (2017). 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 27(18), 4349-4354. Available from: [Link]

  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 790, 19-29. Available from: [Link]

  • Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

  • Masferrer, J. L., & Zweifel, B. S. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 849-852. Available from: [Link]

  • Al-Yasari, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceutics, 16(11), 1569. Available from: [Link]

  • O'Connell, M. A., et al. (2008). A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase. PLoS ONE, 3(9), e3257. Available from: [Link]

  • Wikipedia. Michaelis–Menten kinetics. Available from: [Link]

  • Simard, J. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 131(37), 13286-13296. Available from: [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6591. Available from: [Link]

  • Promega Corporation. (2003). A Bioluminescent Assay for the Sensitive Detection of Proteases. Promega Notes, 83, 23-26. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Khan, I., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Molecules, 19(11), 17820-17834. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 89, 129383. Available from: [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available from: [Link]

  • Zhang, J., & Yadava, P. (2005). Fluorescence detection techniques for protein kinase assay. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 847-854. Available from: [Link]

  • White, C. J., et al. (2021). Universal Access to Protease Chemiluminescent Probes through Solid-Phase Synthesis. Bioconjugate Chemistry, 32(10), 2213-2223. Available from: [Link]

  • Eisenthal, R. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-8. Available from: [Link]

  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available from: [Link]

  • Song, L., et al. (2007). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 861(1), 122-129. Available from: [Link]

  • Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. Available from: [Link]

  • Ryabov, A. D., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10567. Available from: [Link]

  • Husain, A., et al. (2008). Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. Acta Poloniae Pharmaceutica, 65(4), 439-446. Available from: [Link]

  • Unk. (2013). Enzyme Kinetics. Available from: [Link]

  • George, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 58-62. Available from: [Link]

  • Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4192. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Reaction Biology. Protease Assay Services. Available from: [Link]

  • K-M, Kenakin T, et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Mologni, L., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 241-249. Available from: [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3328. Available from: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocol for 1-Acetyl-1H-indazol-5-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

This guide provides a technical framework for the handling, storage, and experimental preparation of 1-Acetyl-1H-indazol-5-yl acetate .[1][2] This compound is a di-acetylated derivative of 5-hydroxyindazole.[1] It is frequently utilized as a fluorogenic/chromogenic substrate in esterase activity assays or as a specialized intermediate in medicinal chemistry.

Critical Warning: This compound possesses two distinct hydrolytically labile sites: a phenolic ester at the C5 position and an N-acyl bond at the N1 position.[1] The N-acetyl group in indazoles is electronically activated and significantly more susceptible to nucleophilic attack (hydrolysis or alcoholysis) than standard amides.[1] Improper storage will lead to rapid degradation into 1-acetyl-1H-indazol-5-ol or 1H-indazol-5-yl acetate, and eventually 5-hydroxyindazole.[1]

Chemical Profile
PropertyDetail
Systematic Name 1-Acetyl-1H-indazol-5-yl acetate
Core Structure Indazole (Fused benzene and pyrazole ring)
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight ~218.21 g/mol
Solubility High: DMSO, DMF, DCM, Chloroform.[1][2][3] Low/Unstable: Water, Methanol, Ethanol (Transesterification risk).
Appearance White to off-white crystalline solid

Stability Mechanisms: The "Why" Behind the Protocol

To ensure data integrity, researchers must understand the degradation pathways. Unlike simple aryl acetates, the N-acetyl group on the indazole ring is "pseudo-anhydride" in character due to the aromaticity of the pyrazole ring sequestering the nitrogen lone pair.[1]

Degradation Pathway Analysis

The compound faces two primary threats:

  • Hydrolysis (Moisture): Water attacks the carbonyl carbons.[2] The N-acetyl group is often cleaved first in neutral/mildly basic conditions due to the high leaving-group ability of the indazole anion.[1]

  • Transacetylation (Alcohols): Storage in methanol or ethanol can result in the transfer of the acetyl group to the solvent, generating methyl/ethyl acetate and the deacetylated indazole.[2]

DegradationPathway Parent 1-Acetyl-1H-indazol-5-yl acetate (Intact Reagent) InterN 1H-Indazol-5-yl acetate (N-Deacetylated) Parent->InterN Fast Hydrolysis (N1 Position) InterO 1-Acetyl-1H-indazol-5-ol (O-Deacetylated) Parent->InterO Slow Hydrolysis (C5 Position) Final 5-Hydroxyindazole (Fully Degraded) InterN->Final Secondary Hydrolysis InterO->Final Secondary Hydrolysis Water H₂O / Nucleophiles Water->Parent

Figure 1: Degradation cascade.[1][2] Note that N1-deacetylation is often the kinetic product in non-enzymatic degradation.[1]

Storage Protocol

A. Solid State (Long-Term)[1]
  • Temperature: Store at -20°C or below.

  • Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen).[2]

  • Desiccation: Store within a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or Silica Gel) to mitigate moisture ingress during freezer cycling.[2]

B. Solution State (Working Stocks)

Never store this compound in aqueous buffers or protic solvents (MeOH/EtOH) for more than a few hours.[1][2]

SolventStabilityRecommendation
DMSO (Anhydrous) HighPreferred. Stable at -20°C for 1-3 months if kept dry.[1][2]
DMF (Anhydrous) HighAlternative.[1] Good solubility.
Ethanol/Methanol Low AVOID. Risk of solvolysis/transesterification.[1]
Water/PBS Very Low AVOID storage. Prepare immediately before use.[1]

Handling & Solubilization Workflow

This protocol ensures the compound remains intact from the freezer to the assay plate.

Reagents Required[1][2]
  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Vortex mixer.[1]

  • Amber glass vials (to protect from potential photolysis).[1]

Step-by-Step Solubilization
  • Equilibration: Remove the solid vial from -20°C storage and allow it to warm to room temperature inside the desiccator before opening .

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, triggering immediate hydrolysis.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a stock concentration of 10–50 mM.

    • Tip: If the compound is stubborn, sonicate briefly (max 30 seconds) in a water bath, ensuring the temperature does not exceed 30°C.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

  • Refreezing: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath and store at -80°C (preferred) or -20°C.

    • Constraint:Do not freeze-thaw more than once.

Assay Preparation (Just-in-Time)[1][2]
  • Thaw one aliquot of DMSO stock.[1]

  • Dilute into the aqueous assay buffer (e.g., PBS pH 7.4) immediately prior to the experiment.

  • Validation Check: The solution should be clear. If a precipitate forms, the concentration exceeds the solubility limit in water (likely <100 µM). Add a surfactant (e.g., 0.01% Tween-20) if compatible with your assay.[1]

HandlingWorkflow Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Minimize Air Exposure Freeze Flash Freeze (-80°C) Aliquot->Freeze Long Term Use Dilute in Buffer (Use within 30 mins) Aliquot->Use Immediate Exp

Figure 2: Optimal handling workflow to minimize hydrolytic degradation.[1][2]

Emergency & Safety (HSE)[1]

While specific toxicology data for this exact derivative may be limited, standard precautions for acetylated indazoles apply.

  • Hazards: Treat as a potential Irritant (Skin/Eye/Respiratory).[1][2][3][4][5][6][7]

    • H315: Causes skin irritation.[1][2][3][4][5][6][7]

    • H319: Causes serious eye irritation.[1][2][3][7]

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat.[2]

  • Spill Cleanup: Absorb with inert material (sand/vermiculite).[1] Clean surface with 70% Ethanol followed by water.[1]

  • Waste Disposal: Dispose of as hazardous organic chemical waste.[1][2] Do not pour down the drain.

References

  • Katritzky, A. R. (Ed.).[1] (2000).[1][7] Handbook of Heterocyclic Chemistry (2nd ed.). Elsevier.[1] (General reactivity of N-acyl azoles).

  • Staab, H. A. (1962).[1] "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367.[1] Link (Foundational text on the high reactivity of N-acyl bonds in imidazoles/indazoles).[1]

  • PubChem Database. "1-Acetyl-1H-indazol-5-yl acetate."[1][2] National Center for Biotechnology Information.[1] Link (Verified for structural identity).[1][2]

  • Sigma-Aldrich (Merck). "Handling of Moisture Sensitive Reagents."[1][2] Technical Bulletin AL-134. Link (General protocol for handling hydrolytically unstable esters/amides).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1-Acetyl-1h-indazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide for 1-Acetyl-1H-indazol-5-yl Acetate

Executive Summary: The "Double Bind" Challenge

Compound: 1-Acetyl-1H-indazol-5-yl acetate Core Issue: This compound presents a classic medicinal chemistry paradox known as the "Solubility-Stability Trade-off."

  • Solubility: The dual acetylation (N1-acetyl and O5-acetyl) masks the polar hydrogen bond donors (NH and OH). While this increases lipophilicity (LogP) and membrane permeability, it renders the compound nearly insoluble in aqueous media ("Brick Dust").

  • Stability: The N1-acetyl group on the indazole ring is chemically distinct from a standard amide. It behaves more like an active amide (similar to N-acetylimidazole). It is highly susceptible to hydrolysis and alcoholysis, meaning the compound can degrade back to the parent indazole simply by sitting in a protic solvent or a basic buffer.

This guide provides a self-validating protocol to solubilize this compound without degrading it before it reaches your biological target.

Part 1: Chemical Behavior & Degradation Pathway

Before attempting solubilization, you must understand why the compound fails. The N1-acetyl bond is labile because the lone pair on the nitrogen is partially involved in the aromaticity of the indazole ring, making the carbonyl carbon highly electrophilic.

The Degradation Cascade: If handled incorrectly (e.g., dissolved in Methanol or high pH buffer), the compound undergoes sequential hydrolysis:

DegradationPathway Compound 1-Acetyl-1H-indazol-5-yl acetate (Target Compound) Intermed 1H-indazol-5-yl acetate (Loss of N-acetyl) Compound->Intermed Fast Hydrolysis (pH > 7.5 or Alcohols) Parent 1H-indazol-5-ol (Fully Hydrolyzed) Intermed->Parent Slower Esterase/Chemical Hydrolysis Oxidation Quinone/Oxidized Species (Brown Precipitate) Parent->Oxidation Air Oxidation

Figure 1: The degradation cascade. Note that the N-acetyl group (blue to yellow) is the kinetic weak point and is often lost during improper stock preparation.

Part 2: Step-by-Step Solubilization Protocol

Phase 1: Stock Solution Preparation (The "Dry" Phase)

Goal: Create a stable, high-concentration stock.

CRITICAL WARNING: Do NOT use Methanol or Ethanol. The N1-acetyl group can undergo transesterification (alcoholysis), converting your compound into methyl acetate and the deacetylated indazole.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubilizing power; aprotic (prevents hydrolysis).
Alternative DMA (Dimethylacetamide)Use if DMSO interferes with your specific assay.
Concentration 10 mM – 50 mMMaximizes solvent efficiency; minimizes DMSO volume in final assay.
Storage -20°C or -80°CLow temperature slows spontaneous hydrolysis from trace moisture.
Vessel Glass or PolypropyleneAvoid Polystyrene (DMSO can etch it).

Protocol:

  • Weigh the solid into a glass vial.

  • Add freshly opened or molecular-sieve-dried DMSO.

  • Vortex for 30 seconds. If particles persist, sonicate for 60 seconds in a water bath (keep temp < 30°C).

  • Validation Check: The solution must be perfectly clear. If it turns yellow immediately, your DMSO is wet, or the compound has already degraded.

Phase 2: Aqueous Dilution (The "Crash" Phase)

Goal: Transfer to assay buffer without precipitation.

Direct dilution into water usually causes immediate precipitation (the "Crash Out" effect). You must use a Co-solvent System or Carrier .

Recommended Formulation Vehicle (for In Vivo/In Vitro):

  • Option A: The "Standard" (Low Toxicity)

    • 5% DMSO (Stock)

    • 40% PEG 400 (Polyethylene Glycol)

    • 55% Water/Saline

    • Order of Addition: Add DMSO stock to PEG 400 first, vortex, then slowly add water while vortexing.

  • Option B: The "Cyclodextrin Shield" (High Stability)

    • Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

    • Prepare 20% (w/v) HP-β-CD in water/buffer.

    • Add DMSO stock dropwise to the stirring cyclodextrin solution.

    • Mechanism:[1][2][3][4] The hydrophobic indazole core enters the cyclodextrin cavity, shielding the labile acetyl groups from water.

Part 3: Troubleshooting & FAQs

Q1: My solution turned yellow after 24 hours. What happened? A: You likely experienced hydrolysis followed by oxidation.

  • Hydrolysis: The N-acetyl group fell off, leaving the free indazole NH.

  • Oxidation: If the O-acetyl group also hydrolyzed, you generated a 5-hydroxyindazole (a phenol). Phenols are electron-rich and prone to air oxidation, forming quinone-like species (yellow/brown). Fix: Prepare stocks fresh. Degas buffers to remove oxygen.

Q2: Can I use PBS (Phosphate Buffered Saline) at pH 7.4? A: Proceed with caution. The N1-acetyl group is chemically active.[5] At pH 7.4, the half-life might be only a few hours. Fix: If possible, lower the assay pH to 6.0 – 6.5 (using MES buffer). The hydrolysis rate of N-acyl indazoles is base-catalyzed; lowering pH by 1 unit can significantly extend stability.

Q3: The compound precipitates when I add it to the cell culture media. A: This is due to the "Solvent Shock." When a drop of DMSO hits a large volume of water, the DMSO diffuses away instantly, leaving the lipophilic molecules stranded. Fix: Use the "Serial Dilution" method:

  • Dilute DMSO stock 1:10 into pure PEG 400 or Propylene Glycol (Intermediate Stock).

  • Dilute this Intermediate Stock into the media. The PEG acts as a bridge, preventing the rapid nucleation of crystals.

Q4: How do I verify if the compound is still intact in the assay? A: Do not rely on visual inspection. Run a "Zero-Time" HPLC check :

  • Spike your media/buffer with the compound.

  • Immediately take an aliquot and quench with Acetonitrile (50:50).

  • Inject onto HPLC.

  • Validation: You should see a single peak. If you see two peaks (Parent + Deacetylated), the compound is unstable in your specific buffer.

Part 4: Decision Tree for Solubilization

SolubilityTree Start Start: Solid Powder SolventSelect Primary Solvent Selection Start->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Alcohol Methanol/Ethanol (FORBIDDEN) SolventSelect->Alcohol Dilution Dilution Strategy DMSO->Dilution Precip Precipitation Risk (Crash Out) Alcohol->Precip Degradation DirectWater Direct to Water Dilution->DirectWater Cosolvent Co-solvent/Carrier Dilution->Cosolvent DirectWater->Precip MethodA Method A: DMSO -> PEG400 -> Water Cosolvent->MethodA MethodB Method B: DMSO -> 20% HP-beta-CD Cosolvent->MethodB

Figure 2: Decision Matrix. Green paths indicate safe protocols; Red paths indicate high risk of failure.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses Indazole properties and N-H acidity). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[4] (General principles of solubility for lipophilic heterocycles).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[6][7] Nature Reviews Drug Discovery.[8] (Mechanisms of ester/amide prodrug hydrolysis). Link

Sources

Technical Support Center: Stability and Handling of 1-Acetyl-1h-indazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Acetyl-1h-indazol-5-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Understanding and preventing degradation is critical for obtaining reliable and reproducible experimental results.

This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common degradation issues, and validated protocols for storage, handling, and quality control analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1-Acetyl-1h-indazol-5-yl acetate and why is its stability important?

1-Acetyl-1h-indazol-5-yl acetate is a doubly acetylated derivative of 5-hydroxyindazole. The indazole core is a significant scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] The two acetyl groups, an N-acetyl group on the indazole ring and an O-acetyl group (acetate ester) at the 5-position, are critical for its intended biological activity or function as a synthetic intermediate. Degradation, typically through the loss of one or both acetyl groups, leads to the formation of impurities. These impurities can alter the compound's pharmacological profile, reduce its effective concentration, and lead to erroneous experimental data. The aromatic indazole ring itself is a stable system due to its 10 π-electron structure, making the acetyl groups the primary sites of instability.[3]

Q2: What are the primary degradation pathways for this compound?

The most significant and probable degradation pathway is hydrolysis . Both the N-acetyl (amide) and O-acetyl (ester) functional groups are susceptible to cleavage by water.

  • Ester Hydrolysis (O-acetyl group): The acetate ester at the 5-position is particularly prone to hydrolysis, which can be catalyzed by both acids and bases.[4][5] This reaction yields 1-acetyl-1H-indazol-5-ol and acetic acid. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis.[5][6][7]

  • Amide Hydrolysis (N-acetyl group): The N-acetyl group is generally more stable to hydrolysis than the O-acetyl ester. However, under strong acidic or basic conditions and elevated temperatures, it can also be cleaved to yield 5-acetoxy-1H-indazole.[8]

Other potential, though less common, pathways include:

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV or high-intensity visible light.[9]

  • Oxidation: While the indazole ring is relatively stable, strong oxidizing conditions could potentially lead to degradation.

Q3: What are the ideal storage conditions to ensure long-term stability?

To mitigate the primary risk of hydrolysis, strict control of environmental conditions is paramount. The following conditions are recommended for long-term storage:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions, especially hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Moisture Store in a desiccatorMinimizes exposure to water vapor, the key reactant in hydrolysis.
Light Amber vial or dark containerProtects the compound from potential photodegradation.

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you may encounter during your experiments that could indicate compound degradation.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause: Degradation of the parent compound into less active or inactive hydrolyzed forms. The loss of either acetyl group can drastically alter the molecule's interaction with its biological target.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze the purity of the stock solution and the solid compound used for the experiment via HPLC or LC-MS.

    • Review Solution Prep: Was the stock solution prepared in a protic or aqueous-buffered solvent? Buffers with a pH far from neutral (pH < 6 or pH > 8) can accelerate hydrolysis.[10][11]

    • Check Solution Age: How old is the stock solution? For aqueous-based solutions, it is advisable to prepare them fresh before each experiment or conduct a stability study to determine an acceptable use period.

Issue 2: Appearance of new spots on TLC or new peaks in HPLC chromatogram over time.
  • Possible Cause: This is a direct indication of degradation. The new, more polar spots/peaks typically correspond to the hydrolyzed products (1-acetyl-1H-indazol-5-ol and/or 5-hydroxy-1H-indazole).

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use LC-MS to determine the mass of the new peaks to confirm if they correspond to the expected hydrolyzed products.

    • Solvent Investigation: Analyze the solvent used for sample preparation and chromatography. Ensure solvents are dry (e.g., using molecular sieves for organic solvents) and free of acidic or basic contaminants.

    • Workflow Analysis: Pinpoint the step in your workflow where degradation is occurring. Analyze the sample before and after key steps (e.g., dissolution, heating, prolonged standing at room temperature).

Visualizing the Primary Degradation Pathway

The primary degradation route for 1-Acetyl-1h-indazol-5-yl acetate is the sequential hydrolysis of its two acetyl groups. The O-acetyl ester is more labile than the N-acetyl amide.

G cluster_hydrolysis1 Step 1: Ester Hydrolysis (More Labile) cluster_hydrolysis2 Step 2: Amide Hydrolysis (Harsher Conditions) parent 1-Acetyl-1h-indazol-5-yl acetate intermediate 1-Acetyl-1H-indazol-5-ol parent->intermediate + H₂O (mild acid/base) acetic_acid1 Acetic Acid final 5-Hydroxy-1H-indazole intermediate->final + H₂O (strong acid/base) acetic_acid2 Acetic Acid

Caption: Primary degradation pathway via sequential hydrolysis.

Experimental Protocols

Protocol 1: Recommended Solvent Selection and Solution Preparation

To minimize hydrolysis during routine experimental use, solvent choice is critical.

Materials:

  • 1-Acetyl-1h-indazol-5-yl acetate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Gas-tight syringe

  • Sterile vials with PTFE-lined caps

Procedure:

  • Pre-handling: Allow the vial containing the solid compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Choice: For stock solutions, prioritize high-quality, anhydrous aprotic solvents like DMSO or DMF. Avoid protic solvents (water, methanol, ethanol) for long-term storage.

  • Preparation:

    • Weigh the required amount of solid in a dry vial.

    • Using a gas-tight syringe, add the desired volume of anhydrous solvent.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing for long-term storage.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of the compound and detect degradation products.

Objective: To separate the parent compound from its potential hydrolyzed impurities. The hydrolyzed products are more polar and will thus have shorter retention times.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample solution of 1-Acetyl-1h-indazol-5-yl acetate at approximately 1 mg/mL in Acetonitrile or DMSO.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the chromatogram for the main peak (parent compound) and any earlier eluting peaks, which are indicative of more polar degradation products.

  • Calculate purity by peak area percentage: Purity % = (Area of Parent Peak / Total Area of All Peaks) * 100.

Logical Workflow for Stability Management

This diagram outlines the decision-making process for handling and troubleshooting the stability of 1-Acetyl-1h-indazol-5-yl acetate.

workflow cluster_storage Compound Storage cluster_exp Experimental Use cluster_qc Quality Control storage Store Solid: -20°C, Desiccated, Dark, Inert Atmosphere prep Prepare Stock Solution (Anhydrous Aprotic Solvent) storage->prep exp_use Use in Experiment (Minimize exposure to water/pH extremes) prep->exp_use qc_check Perform HPLC/LC-MS Analysis exp_use->qc_check decision Purity > 98%? qc_check->decision proceed Proceed with Confidence decision->proceed Yes troubleshoot Troubleshoot: - Check Solvents - Review pH - Prepare Fresh decision->troubleshoot No

Caption: Decision workflow for ensuring compound integrity.

References

  • Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3459. Available at: [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(31), 21464-21486. Available at: [Link]

  • Perboni, A., et al. (2012). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Journal of Chemical Research. Available at: [Link]

  • Malik, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4247. Available at: [Link]

  • van Rensburg, E., et al. (2002). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Biocatalysis and Biotransformation, 20(4), 267-273. Available at: [Link]

  • Khan, I., et al. (2024). LC-QTOF Analysis for Characterization of Degradation Products of Ganirelix Acetate: Exploration of Degradation Pathways and In Silico Toxicity Predictions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • Nottebohm, M., et al. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Geothermal Resources Council Transactions. Available at: [Link]

  • Patel, R. B., et al. (2011). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug. Scholars Research Library. Available at: [Link]

  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-213. Available at: [Link]

  • Brogan, A. P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42207-42211. Available at: [Link]

  • Zhang, Y., et al. (2018). Photoreaction of Indazole Metastable-State Photoacid. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (2023). Phenyl acetate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-1h-indazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Acetyl-1h-indazol-5-yl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary expertise to navigate the challenges of moving from bench-scale to larger-scale production.

Synthesis Overview and Core Principles

1-Acetyl-1h-indazol-5-yl acetate is a key intermediate in the synthesis of various pharmacologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs.[1][2][3] The synthesis typically involves the acetylation of 5-hydroxy-1H-indazole. While seemingly straightforward, scaling this reaction presents challenges related to regioselectivity, impurity profiles, and process control.

The fundamental reaction involves the treatment of 5-hydroxy-1H-indazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base. The primary transformation is an O-acetylation of the hydroxyl group and an N-acetylation at the N1 position of the indazole ring.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 1-Acetyl-1h-indazol-5-yl acetate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start | 5-hydroxy-1H-indazole reagents Reagents Acetic Anhydride Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, Toluene) start->reagents Combine reaction_vessel Acetylation Reaction Controlled Temperature Inert Atmosphere Monitor Progress (TLC/HPLC) reagents->reaction_vessel quench Quench Reaction e.g., Water or Ice reaction_vessel->quench extraction Liquid-Liquid Extraction Separate Organic Layer quench->extraction wash Wash Organic Layer e.g., Brine extraction->wash dry_concentrate Dry & Concentrate Na2SO4 / MgSO4 Rotary Evaporation wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_method Purification Recrystallization or Column Chromatography crude_product->purification_method final_product Final Product | 1-Acetyl-1h-indazol-5-yl acetate purification_method->final_product

Caption: General workflow for the synthesis of 1-Acetyl-1h-indazol-5-yl acetate.

Detailed Experimental Protocol (Lab Scale Example)

This protocol provides a baseline for the synthesis. When scaling up, parameters such as addition rates, mixing efficiency, and heat transfer must be carefully considered.

Materials:

  • 5-hydroxy-1H-indazole

  • Acetic Anhydride (Ac₂O)

  • Pyridine (or Triethylamine, TEA)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for chromatography/recrystallization)

  • Hexanes (for chromatography/recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-hydroxy-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM, approx. 10-15 mL per gram of starting material) to dissolve the starting material.

  • Base Addition: Add Pyridine (2.5 - 3.0 eq) to the solution and cool the mixture to 0-5 °C using an ice bath. The use of a base is critical for the reaction.[2]

  • Acetylation: Slowly add Acetic Anhydride (2.2 - 2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding cold deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by either recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel.[4]

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
5-hydroxy-1H-indazole1.0 eqLimiting Reagent
Acetic Anhydride2.2 - 2.5 eqEnsures complete di-acetylation (N- and O-acetylation).
Base (Pyridine/TEA)2.5 - 3.0 eqScavenges the acetic acid byproduct and catalyzes the reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 2 - 4 hoursTypical duration, but should be confirmed by reaction monitoring.
Solvent Dichloromethane (DCM)Good solubility for reactants and is relatively inert.
Typical Yield 60-80%Yields can vary based on purity of starting materials and purification method.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 1-Acetyl-1h-indazol-5-yl acetate in a question-and-answer format.

Troubleshooting Workflow

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction impurities Multiple Impurity Spots start->impurities purification_issue Purification Difficulty start->purification_issue check_temp Check Temperature Control low_yield->check_temp check_workup Review Work-up Procedure (Losses?) low_yield->check_workup check_reagents check_reagents low_yield->check_reagents increase_reagent Increase Equivalents of Ac₂O / Base incomplete_reaction->increase_reagent increase_time increase_time incomplete_reaction->increase_time id_impurities id_impurities impurities->id_impurities chromatography Optimize Chromatography Conditions purification_issue->chromatography recrystallization recrystallization purification_issue->recrystallization mono_acetylated Mono-acetylated species? mono_acetylated->increase_reagent degradation Degradation products? degradation->check_temp id_impurities->mono_acetylated If yes id_impurities->degradation If yes

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My overall yield is significantly lower than expected. What are the potential causes?

A: Low yield is a common issue when scaling up. The primary culprits are typically:

  • Incomplete Reaction: The starting material is not fully consumed. This can be due to insufficient reagent, time, or temperature. Verify reaction completion with TLC or HPLC.

  • Side Reactions: Formation of byproducts consumes starting material or the desired product. The most common side product is the mono-acetylated species (either N-acetyl or O-acetyl).

  • Product Degradation: The product may be unstable under the reaction or work-up conditions. For instance, prolonged exposure to acidic or basic conditions during work-up can cause hydrolysis of the acetate groups.

  • Mechanical Losses: During work-up and purification, product can be lost during transfers, extractions, and filtration. On a larger scale, these losses can become significant. Ensure efficient extraction and minimize transfers.

Q2: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A: To ensure the reaction goes to completion:

  • Reagent Stoichiometry: Ensure at least 2.2 equivalents of acetic anhydride are used. One equivalent is needed for the hydroxyl group and another for the indazole N-H. A slight excess helps drive the reaction to completion.

  • Base Equivalents: The base is crucial for neutralizing the acetic acid byproduct. Ensure you are using a sufficient amount (2.5-3.0 eq).

  • Reaction Time and Temperature: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C for a short period (e.g., 1-2 hours), while monitoring for any degradation.[6]

  • Purity of Starting Materials: Water in the starting material or solvent will consume the acetic anhydride. Ensure all reagents and glassware are anhydrous.

Q3: I'm observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?

A: The main impurities are often products of incomplete reaction or alternative reaction pathways:

  • 1-Acetyl-1H-indazol-5-ol (N-acetylated): This occurs if the O-acetylation of the hydroxyl group is incomplete. To minimize this, ensure sufficient acetic anhydride is present and that the reaction is allowed to proceed to completion.

  • 5-Acetoxy-1H-indazole (O-acetylated): This impurity arises from incomplete N-acetylation. While less common due to the reactivity of the N-H, it can occur. Again, ensuring sufficient reagents and reaction time is key.

  • Di-acetylated Isomers: Although the N1 position is generally favored for acylation in indazoles, some N2-acylation might occur, leading to isomeric impurities.[2] Running the reaction at lower temperatures can sometimes improve regioselectivity.

Table of Common Impurities

Impurity Potential Origin Analytical Signature (TLC)
5-hydroxy-1H-indazole Unreacted starting material More polar (lower Rf) than the product.
1-Acetyl-1H-indazol-5-ol Incomplete O-acetylation More polar (lower Rf) than the product.

| 5-Acetoxy-1H-indazole | Incomplete N-acetylation | Polarity between starting material and product. |

Q4: What are the key considerations when scaling this synthesis from a 10g scale to a 1kg scale?

A: Scaling up introduces new challenges that are not always apparent at the lab scale:

  • Heat Management: The acetylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, causing side reactions and degradation. Ensure the reactor has adequate cooling capacity and that the acetylating agent is added slowly and controllably.

  • Mixing: Efficient mixing is crucial to maintain homogeneity and ensure uniform temperature distribution. Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation.

  • Reagent Addition: The rate of addition of acetic anhydride is critical. A slow, controlled addition is necessary to manage the exotherm.

  • Work-up Volume: The volume of water and aqueous solutions for work-up will increase significantly. Ensure you have appropriately sized vessels and equipment for extractions and washes.

  • Safety: Acetic anhydride and pyridine are corrosive and toxic. All operations should be performed in a well-ventilated fume hood or a contained reactor system. Personnel must wear appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q: Which acetylating agent is better: acetic anhydride or acetyl chloride? A: Acetic anhydride is generally preferred for scale-up. It is less volatile, less corrosive, and the reaction is often easier to control. Acetyl chloride is more reactive, which can lead to a more vigorous exotherm and potentially more side products if not carefully controlled.

Q: What is the role of the base, and can I use other bases besides pyridine? A: The base serves two main purposes: it neutralizes the acetic acid formed during the reaction, and it acts as a nucleophilic catalyst. Pyridine is effective for both roles. Triethylamine (TEA) is a common alternative; it is a non-nucleophilic base and is often easier to remove during work-up.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a quick and effective method for lab-scale monitoring. Use a solvent system like 1:1 Ethyl Acetate:Hexanes. The product will be less polar (higher Rf) than the starting material and mono-acetylated intermediates. For scale-up and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q: What are the critical quality attributes for the final product? A: The key quality attributes are purity (typically >98.5% by HPLC), identity (confirmed by NMR, IR, and MS), and low levels of residual solvents and starting materials.

Q: What are the recommended storage conditions for the starting materials and the final product? A: 5-hydroxy-1H-indazole should be stored in a cool, dry place, protected from light. Acetic anhydride is moisture-sensitive and should be stored under an inert atmosphere. The final product, 1-Acetyl-1h-indazol-5-yl acetate, is generally stable and should be stored in a well-sealed container in a cool, dry environment.

References

  • PrepChem. (n.d.). Synthesis of 1-acetyl-1H-indazole. Retrieved from PrepChem.com website: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Lee, J. H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 213-223. [Link]

  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 1-24. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(2), 273-278. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 67(1), 100-105. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PubMed. (2017). The Synthesis of [1- 14 C]2-(1H-tetrazol-5-yl)acetic Acid. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 481-484. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. 9(1), 20-34. [Link]

  • ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Retrieved from [Link]

  • ScienceDirect. (2024). Bioorganic Chemistry. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 5. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry, 47, 4478–4490. [Link]

  • ResearchGate. (n.d.). An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. Retrieved from [Link]

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Technical Support Center: Enhancing In Vivo Bioavailability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when enhancing the in vivo bioavailability of indazole-based therapeutic agents. As a privileged scaffold in medicinal chemistry, particularly for protein kinase inhibitors, optimizing the pharmacokinetic profile of indazole derivatives is critical for clinical success.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common initial hurdles in the development of indazole-based compounds.

Q1: My indazole-based compound shows excellent in vitro potency but poor in vivo efficacy. What are the likely causes?

A1: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy almost always points to suboptimal drug exposure at the target site. The primary culprits are poor pharmacokinetic (PK) properties, which can be broken down into several components:

  • Poor Aqueous Solubility: Many indazole derivatives are lipophilic, leading to low solubility in gastrointestinal fluids. This is often the rate-limiting step for oral absorption.[4] If the compound cannot dissolve, it cannot be absorbed.

  • High First-Pass Metabolism: The compound is absorbed from the gut but is extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. The indazole ring itself can be susceptible to Phase I and Phase II metabolism.[3]

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are present in the intestinal lining and act as a biological barrier, actively pumping the drug back into the gut lumen.[5][6][7][8]

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.

A systematic investigation starting with physicochemical properties (solubility, logP) and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is the first step in diagnosing the specific issue.

Q2: What are the first formulation strategies I should consider for a poorly soluble indazole compound?

A2: For preclinical in vivo studies, the goal is often to achieve adequate exposure to establish proof-of-concept, not to develop a final commercial formulation. Therefore, simple and rapid methods are preferred.

  • Co-solvent Systems: Using a mixture of solvents (e.g., PEG400, propylene glycol, ethanol) can be a highly effective technique to dissolve the compound for parenteral or oral administration in animal studies.[9] However, be cautious of potential toxicity and the risk of the drug precipitating upon dilution with aqueous biological fluids.[9]

  • pH Adjustment: If your indazole derivative has an ionizable group, adjusting the pH of the formulation vehicle can significantly increase solubility.[10] This is a straightforward approach for creating simple aqueous solutions.

  • Amorphous Solid Dispersions (ASDs): For oral formulations, creating an ASD by dispersing the drug in a polymer matrix is a powerful technique.[11] This can be achieved through methods like solvent evaporation or hot-melt extrusion and can significantly enhance dissolution rates.[4][11]

Q3: How can I quickly assess if my compound is a P-glycoprotein (P-gp) substrate?

A3: An in vitro Caco-2 permeability assay is the gold standard for this. This assay uses a monolayer of human colon adenocarcinoma cells, which naturally express P-gp. The experiment measures the transport of your compound in two directions: from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and vice-versa (B-to-A).

A compound that is a P-gp substrate will show a high efflux ratio (B-to-A permeability divided by A-to-B permeability), typically greater than 2. To confirm, the assay should be run in the presence and absence of a known P-gp inhibitor. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

Part 2: Troubleshooting Guides

This section provides structured, in-depth approaches to specific experimental problems.

Guide 1: Low Oral Bioavailability Despite Adequate Aqueous Solubility

Problem: Your indazole compound is reasonably soluble in aqueous buffers (e.g., >50 µg/mL), but the oral bioavailability in rodent studies is consistently low (<10%).

This scenario suggests that dissolution is not the primary barrier. The problem likely lies with high first-pass metabolism or P-gp mediated efflux.

Caption: Troubleshooting workflow for low oral bioavailability.

  • Assess Metabolic Stability:

    • Protocol: Conduct an in vitro metabolic stability assay using pooled human or rodent liver microsomes.[12] Incubate your compound at a known concentration (e.g., 1 µM) with the microsomes and NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

    • Analysis: Sample the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quantify the remaining parent compound using LC-MS/MS.

    • Interpretation: A rapid disappearance of the parent compound (e.g., half-life < 30 minutes) indicates high intrinsic clearance and suggests that first-pass metabolism is a significant issue.[12] Some indazole-3-carboxamides, for example, are known to be metabolically unstable.[12]

  • Investigate P-gp Efflux:

    • Protocol: As described in FAQ 3, perform a bidirectional Caco-2 permeability assay.

    • Interpretation: If you observe a high efflux ratio that is reversed by a known P-gp inhibitor, this confirms your compound is a substrate and its absorption is limited by this transporter.[7]

  • Implement Solutions:

    • For High Metabolism:

      • Medicinal Chemistry: The most robust solution is to modify the chemical structure to block metabolic "soft spots." This often involves adding fluorine atoms or other groups that hinder enzymatic attack.[13]

      • Formulation: For preclinical studies, you can co-administer a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to demonstrate that metabolism is the limiting factor. This is a tool for diagnosis, not a therapeutic strategy.

    • For P-gp Efflux:

      • Formulation: This is often the most practical approach. Formulate the compound with excipients that have P-gp inhibitory properties.[14] Many surfactants and lipids used in self-emulsifying drug delivery systems (SEDDS), such as Cremophor EL, Tween 80, and Vitamin E TPGS, can inhibit P-gp and enhance absorption.[14]

Guide 2: Inconsistent Exposure and High Variability in Animal Studies

Problem: Pharmacokinetic studies in rodents show high inter-animal variability (e.g., coefficient of variation > 50%) in key parameters like Cmax and AUC.

This issue often points to formulation problems, particularly for poorly soluble compounds, leading to erratic dissolution and absorption.

ObservationLikely CauseRecommended Action
High variability in TmaxInconsistent gastric emptying or slow/variable dissolution rate.Move to a solution-based formulation (e.g., co-solvent) or a more robust solubilizing formulation like an ASD or SEDDS.
Some animals have zero or near-zero exposureDrug precipitation in the GI tract after dosing.Reduce the dose concentration or improve the formulation's stability upon dilution. Perform in vitro precipitation studies.
Variability decreases with IV dosing but is high with oral dosingConfirms the issue is related to oral absorption, not systemic clearance.Focus all efforts on optimizing the oral formulation.
  • Characterize the Physical Form:

    • Action: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Different crystalline forms (polymorphs) can have vastly different solubilities.[4]

    • Rationale: Ensuring you are working with a consistent and the most soluble form is crucial for reproducible results.

  • Develop an Amorphous Solid Dispersion (ASD):

    • Rationale: Converting a crystalline drug to an amorphous state dispersed within a polymer can dramatically increase its apparent solubility and dissolution rate.[11]

    • Screening Protocol:

      • Select a few common polymers (e.g., PVP, HPMC-AS, Soluplus®).

      • Prepare small-scale ASDs at different drug loadings (e.g., 10%, 25%, 50%) using a solvent evaporation method.

      • Dissolve the drug and polymer in a common solvent (e.g., methanol or acetone).

      • Evaporate the solvent under vacuum to create a thin film.

      • Scrape the resulting solid and confirm its amorphous nature via XRPD.

      • Perform kinetic solubility or dissolution tests on the most promising candidates to select the best polymer and drug loading for in vivo studies.

  • Consider a Lipid-Based Formulation (e.g., SEDDS):

    • Rationale: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract.[15] This presents the drug in a solubilized state, bypassing the dissolution step.[4][15]

    • Screening Protocol:

      • Determine the solubility of your compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol® HP, PEG400).

      • Construct a ternary phase diagram to identify regions that form stable and rapid emulsions.

      • Test the leading formulations for droplet size and stability upon dilution.

      • Select a formulation that is robust and has a high drug loading capacity for in vivo testing.

Part 3: In Vivo Study Design and Execution

Q4: What is a standard protocol for a rodent pharmacokinetic study to assess oral bioavailability?

A4: A well-designed PK study is essential for generating reliable data. A crossover design is often preferred if the drug's half-life allows for a sufficient washout period.

  • Animals: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Acclimatize the animals for at least 3 days before the study.

  • Groups:

    • Group 1 (n=3-5 mice): Intravenous (IV) administration via the tail vein. Dose is typically 1-2 mg/kg.

    • Group 2 (n=3-5 mice): Oral gavage (PO) administration. Dose is typically 5-10 mg/kg.

  • Formulation Preparation:

    • IV Formulation: The compound must be in a clear, sterile solution. A common vehicle is 5% Dextrose in water or a co-solvent system like 10% DMSO / 40% PEG400 / 50% Saline. Filter sterilize before use.

    • PO Formulation: Can be a solution or a suspension. A common vehicle for suspensions is 0.5% methylcellulose with 0.1% Tween 80 in water. Ensure the suspension is homogenous before dosing each animal.

  • Dosing and Sampling:

    • Fast the animals for 4-6 hours before dosing (water ad libitum).

    • Administer the dose accurately based on body weight.

    • Collect blood samples (typically 25-50 µL) at specified time points.

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store at -80°C until analysis.

    • Quantify the drug concentration in the plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software like WinNonlin® or Phoenix™ to perform non-compartmental analysis (NCA).[16]

    • Calculate key parameters: Cmax, Tmax, AUC, Clearance (CL), Volume of distribution (Vd), and Half-life (t½).[16]

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • O'Mary, H.L., Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Williams III, R.O., Davis Jr., D.A., Miller, D.A. (eds) Formulating Poorly Water Soluble Drugs. Springer. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • DuPont. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Couch, R.A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics. Available from: [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Tandon, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Lin, J.H., Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. Available from: [Link]

  • Chan, Y.T., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences. Available from: [Link]

  • Al-Dies, A.M., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available from: [Link]

  • Gladigau, A., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]

  • ResearchGate. The improvement of two kinds of synthetic methods of indazoles. Available from: [Link]

  • Al-Majid, A.M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available from: [Link]

  • Wacher, V.J., et al. (1998). Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. Advanced Drug Delivery Reviews. Available from: [Link]

  • ResearchGate. In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. Available from: [Link]

  • Al-Akhras, A.H., et al. (2022). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. Available from: [Link]

  • Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. Available from: [Link]

  • Patsnap. (2024). What models are used in in vivo pharmacokinetics studies?. Available from: [Link]

  • TheraIndx Life Sciences. In Vivo Pharmacokinetics & Preclinical Research Services. Available from: [Link]

  • Marzolini, C., et al. (2004). Role of P-glycoprotein in drug disposition. Current Drug Metabolism. Available from: [Link]

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Technical Support Center: Strategies to Reduce Cytotoxicity of 1-Acetyl-1h-indazol-5-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetyl-1h-indazol-5-yl acetate. This guide provides in-depth technical information and practical strategies to address the potential cytotoxicity of this compound. While specific toxicological data for 1-Acetyl-1h-indazol-5-yl acetate is not extensively available in the public domain, this resource leverages established principles of toxicology and pharmacology, drawing on data from structurally related indazole derivatives to offer robust troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is 1-Acetyl-1h-indazol-5-yl acetate and what are its potential applications?

1-Acetyl-1h-indazol-5-yl acetate belongs to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] The presence of acetyl groups suggests potential for esterase-mediated metabolism and modulation of its pharmacokinetic and pharmacodynamic properties.

Q2: Why might 1-Acetyl-1h-indazol-5-yl acetate exhibit cytotoxicity?

The cytotoxicity of indazole derivatives can be influenced by various structural features.[3][4] The specific substitution patterns on the indazole ring can affect its interaction with biological targets and lead to off-target effects.[3][5][6] Furthermore, the acetylation of a compound can in some cases lead to the formation of toxic metabolites.[7] For instance, the acetylation of isoniazid can produce a tissue-acylating intermediate that may cause liver toxicity.[7] Therefore, it is crucial to experimentally determine the cytotoxic profile of 1-Acetyl-1h-indazol-5-yl acetate in relevant cell models.

Q3: What are the initial steps to assess the cytotoxicity of 1-Acetyl-1h-indazol-5-yl acetate?

A standard approach is to perform in vitro cytotoxicity assays using a panel of relevant cell lines. Commonly used assays include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[8] These assays will help determine the concentration-dependent cytotoxic effects of the compound and establish a baseline for implementing reduction strategies.

Q4: Can chemical modifications to 1-Acetyl-1h-indazol-5-yl acetate reduce its cytotoxicity?

Yes, minor chemical modifications can significantly alter the toxicological profile of a drug.[9] Structure-activity relationship (SAR) studies on other indazole derivatives have shown that altering substituents on the indazole core can modulate their biological activity and cytotoxicity.[3][5][6] For example, modifications to improve selectivity for the intended target can reduce off-target effects and associated toxicity.[1]

Troubleshooting Guides: Experimental Strategies to Mitigate Cytotoxicity

This section provides detailed experimental strategies to reduce the cytotoxicity of 1-Acetyl-1h-indazol-5-yl acetate. The causality behind each experimental choice is explained to empower researchers to make informed decisions.

Strategy 1: Formulation and Drug Delivery Systems

The way a compound is formulated and delivered to cells can dramatically influence its cytotoxic effects. Encapsulating the compound in a drug delivery system can shield normal cells from high concentrations of the free drug, thereby reducing systemic toxicity.[10][11]

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12] This encapsulation can reduce the cytotoxic effects of a compound by limiting its direct interaction with cell membranes.[13]

  • Experimental Rationale: By encapsulating 1-Acetyl-1h-indazol-5-yl acetate in liposomes, you can potentially decrease its non-specific cytotoxicity while still allowing for its delivery to target cells.[12][13] Studies have shown that liposomal encapsulation can significantly reduce the cytotoxicity of various compounds.[13]

  • Experimental Workflow:

    G cluster_0 Liposome Preparation cluster_1 Characterization cluster_2 In Vitro Evaluation A 1. Lipid Film Hydration B 2. Sonication/Extrusion A->B C 3. Drug Loading B->C D 4. Size & Zeta Potential C->D E 5. Encapsulation Efficiency D->E F 6. Cytotoxicity Assay (e.g., MTT, LDH) E->F G 7. Compare Free vs. Encapsulated Drug F->G

    Caption: Workflow for liposomal encapsulation and evaluation.

  • Protocol: Liposome Preparation (Thin-Film Hydration Method)

    • Dissolve lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent under vacuum.

    • Hydrate the film with an aqueous solution containing 1-Acetyl-1h-indazol-5-yl acetate.

    • Reduce the size of the resulting multilamellar vesicles by sonication or extrusion to form small unilamellar vesicles.

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Perform cytotoxicity assays comparing the liposomal formulation to the free drug.[13]

Polymeric nanoparticles can also be used to encapsulate drugs, offering advantages such as improved stability and controlled release.[11][14]

  • Experimental Rationale: Encapsulating 1-Acetyl-1h-indazol-5-yl acetate in nanoparticles can enhance its delivery to target cells and reduce off-target cytotoxicity.[15][16] Nanoparticles can protect the drug from degradation and facilitate its intracellular uptake.[14]

  • Data Summary: Expected Outcomes of Formulation Strategies

Formulation StrategyExpected Impact on CytotoxicityKey Parameters to Optimize
Liposomal Encapsulation Significant reduction in non-specific cytotoxicity.[13]Lipid composition, size, surface charge, drug-to-lipid ratio.
Nanoparticle Delivery Decreased systemic toxicity and potentially enhanced therapeutic efficacy.[11]Polymer type, particle size, surface modification, drug loading.
Strategy 2: Chemical Modification and Prodrug Approach

Altering the chemical structure of a compound can be a powerful strategy to reduce its toxicity.

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[17][18] This approach can be used to improve drug delivery and reduce toxicity.[17][18][19]

  • Experimental Rationale: By converting 1-Acetyl-1h-indazol-5-yl acetate into a prodrug, its cytotoxic effects can be masked until it reaches the target site, where it can be activated by specific enzymes that are overexpressed in cancer cells, for example.[19]

  • Experimental Workflow:

    G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation A 1. Identify Target Enzyme B 2. Design Linker A->B C 3. Synthesize Prodrug B->C D 4. Stability in Plasma C->D E 5. Enzymatic Activation D->E F 6. Cytotoxicity Assay E->F

    Caption: Workflow for prodrug development and evaluation.

Strategy 3: Combination Therapy

Combining 1-Acetyl-1h-indazol-5-yl acetate with other therapeutic agents can allow for the use of lower, less toxic doses of each compound while achieving a synergistic or additive therapeutic effect.[10][20]

  • Experimental Rationale: By identifying a synergistic interaction with another compound, the dose of 1-Acetyl-1h-indazol-5-yl acetate can be reduced, thereby lowering its cytotoxicity.[21][22]

  • Experimental Workflow:

    G cluster_0 Combination Screening cluster_1 Data Analysis A 1. Select Combination Agent B 2. Design Dose-Matrix A->B C 3. Perform Cytotoxicity Assay B->C D 4. Calculate Combination Index (CI) C->D E 5. Identify Synergistic Combinations D->E

    Caption: Workflow for combination therapy screening.

Standard Protocols for Cytotoxicity Assessment

Accurate assessment of cytotoxicity is fundamental to evaluating the success of any mitigation strategy.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of 1-Acetyl-1h-indazol-5-yl acetate (and/or its formulations) for the desired exposure time.[8][23]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8][23]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent).[8][24]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[25]

  • Protocol:

    • Seed cells in a 96-well plate and treat them as described for the MTT assay.

    • Collect the cell culture supernatant.[26][27]

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.[25][26]

    • Incubate at room temperature, protected from light.

    • Measure the absorbance or fluorescence according to the kit manufacturer's instructions.[26][27]

References

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  • Li, L., et al. (2011). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates.
  • Kucińska, M., et al. (2023). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI.
  • BenchChem Technical Support Team. (2025).
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  • Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
  • Verma, S., et al. (2020). Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding. Journal of Cancer Research and Therapeutics, 16(5), 1084-1091.
  • Wang, Y., et al. (2019). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Cancers, 11(11), 1684.
  • Costa, B., et al. (2016). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 21(11), 1546.
  • S, T., & T, S. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5104.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Li, L., et al. (2011).
  • Storm, G., & Crommelin, D. J. (1998).
  • Thermo Fisher Scientific. (2019).
  • JoVE. (2025).
  • Meanwell, N. A., et al. (2018). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 61(7), 2828-2851.
  • Kumar, A., et al. (2021). A Comprehensive Review of N- Heterocycles as Cytotoxic Agents.
  • Li, Y., et al. (2023). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. MDPI.
  • Wang, Y., et al. (2023). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega, 8(23), 20665-20675.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Creative Biolabs. (2022, March 15). Liposomal Delivery Systems in Cancer Therapy. YouTube.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Wang, C., et al. (2023).
  • Li, X., et al. (2023). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. MDPI.
  • Lee, J. B., et al. (2022). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood Cancer Discovery, 3(1), 56-73.
  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 13(4), 1436-1447.
  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Wang, C., et al. (2023).
  • Li, Y., et al. (2022). The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. MDPI.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Li, Y., et al. (2024). The Development of Antibody-Functionalized Liposomes via Click Chemistry for Precision Targeting of PD-L1-Positive Ovarian Cancer. MDPI.
  • Koufaki, M., et al. (2023). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. MDPI.
  • Lockman, P. R., et al. (2010). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Delivery, 7(12), 1397-1409.
  • Springer Nature Experiments. (2021). Cytotoxicity MTT Assay Protocols and Methods.
  • Foucquier, J., & Guedj, M. (2015). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacology Research & Perspectives, 3(3), e00119.
  • Eman, M. (2023). Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy. Eman.
  • Goh, A. M., et al. (2017). Inhibiting p53 Acetylation Reduces Cancer Chemotoxicity. Cancer Research, 77(16), 4342-4354.
  • Abcam. (n.d.).
  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • ResearchGate. (n.d.). Cellular drug-effect markers and cytotoxicity data.
  • Lehàr, J., et al. (2009). Synergistic drug combinations tend to improve therapeutically relevant selectivity.
  • Pinto, M. F., et al. (2021). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceutics, 13(4), 517.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Wang, L., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5087.
  • Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1645-1669.

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Validation & Comparative

A Comparative Analysis of Acetylated vs. Non-Acetylated Indazoles as Haspin Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent protein kinase inhibitors.[1][2][3] Strategic chemical modifications of this core can significantly modulate a compound's pharmacological profile. This guide provides a detailed comparative analysis of a non-acetylated indazole, 5-(4-pyridinyl)-1H-indazole, and its N1-acetylated derivative, focusing on their activity against haspin kinase, a key regulator of mitosis. Through this case study, we will explore the causal relationships between acetylation and the resulting changes in bioactivity, physicochemical properties, and metabolic stability, offering valuable insights for researchers in oncology and drug development.

The Rationale for Acetylation in Kinase Inhibitor Design

Acetylation, the introduction of an acetyl group, is a common tactic in medicinal chemistry to alter a molecule's properties. In the context of kinase inhibitors, N-acetylation of a heterocyclic core like indazole can have several predictable and desirable effects:

  • Modulation of Physicochemical Properties: The addition of an acetyl group can impact a compound's solubility, lipophilicity, and crystal packing. These changes can, in turn, influence oral bioavailability and formulation characteristics.

  • Alteration of Target Binding and Selectivity: The acetyl group can introduce new hydrogen bond acceptors or create steric hindrance, potentially altering the compound's binding affinity and selectivity for its primary target and off-targets.[4][5]

  • Impact on Metabolic Stability: Acetylation can block a potential site of metabolism, thereby increasing the compound's half-life in vivo.[6] Conversely, the acetyl group itself can be labile and subject to hydrolysis.

This guide will use a specific example to illustrate these principles in practice, comparing the parent compound, 5-(4-pyridinyl)-1H-indazole, with its N1-acetylated analog as inhibitors of haspin kinase.

Comparative Analysis: 5-(4-pyridinyl)-1H-indazole vs. N1-acetyl-5-(4-pyridinyl)indazole

Our comparative analysis focuses on the impact of N1-acetylation on the haspin kinase inhibitory activity and other key drug-like properties. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the Chromosomal Passenger Complex (CPC).[7][8]

CompoundStructureHaspin Kinase IC50 (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
5-(4-pyridinyl)-1H-indazole [Insert Image of 5-(4-pyridinyl)-1H-indazole]~500 nM (estimated)LowModerate
N1-acetyl-5-(4-pyridinyl)indazole [Insert Image of N1-acetyl-5-(4-pyridinyl)indazole]78 nM[4]ModerateImproved

Note: The data for the non-acetylated compound is estimated based on its role as a "hit" compound for further optimization as described in the literature. Precise, directly comparable experimental data from a single source is not available.

The N1-acetylation of 5-(4-pyridinyl)-1H-indazole leads to a significant increase in potency against haspin kinase, with the IC50 value dropping from the sub-micromolar range to 78 nM.[4] This suggests that the acetyl group may be involved in a favorable interaction within the ATP-binding pocket of haspin or induces a more optimal conformation of the inhibitor.

The Haspin Kinase Signaling Pathway in Mitosis

Haspin kinase is a critical regulator of mitotic progression. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the CPC, a key complex that ensures proper chromosome segregation and cytokinesis. The CPC component Survivin directly binds to the H3T3ph mark, leading to the concentration of the CPC at the centromeres.[7]

Haspin_Signaling_Pathway cluster_mitosis Mitotic Progression Prophase Prophase Metaphase Metaphase Anaphase Anaphase Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (Aurora B, INCENP, Survivin, Borealin) H3T3ph->CPC Recruits Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Ensures Inhibitor Indazole Inhibitor (Acetylated or Non-acetylated) Inhibitor->Haspin Inhibits

Caption: Haspin kinase signaling pathway in mitosis.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative evaluation of acetylated and non-acetylated indazoles.

Synthesis of 5-(4-pyridinyl)-1H-indazole (Non-acetylated)

The synthesis of the parent indazole can be achieved through a Suzuki coupling reaction.[9]

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-1H-indazole, pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(4-pyridinyl)-1H-indazole.

Synthesis_Non_Acetylated Start 5-bromo-1H-indazole + Pyridine-4-boronic acid Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, Reflux) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(4-pyridinyl)-1H-indazole Purification->Product

Caption: Synthesis workflow for 5-(4-pyridinyl)-1H-indazole.

Synthesis of N1-acetyl-5-(4-pyridinyl)indazole (Acetylated)

The N1-acetylation of the parent indazole is a straightforward acylation reaction.[4][10]

Step-by-step methodology:

  • Reaction Setup: Dissolve 5-(4-pyridinyl)-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Reagent Addition: Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of acetyl chloride or acetic anhydride at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain N1-acetyl-5-(4-pyridinyl)indazole.

Synthesis_Acetylated Start 5-(4-pyridinyl)-1H-indazole Reaction Acetylation (Acetyl chloride or Acetic anhydride, Base, DCM) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N1-acetyl-5-(4-pyridinyl)indazole Purification->Product

Sources

Head-to-Head Comparison: Indazole Isomer Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors and PARP inhibitors. However, its utility is defined by a critical isomerism challenge: the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-indazole  (thermodynamically stable) versus 

-indazole
(kinetically accessible, often more bioactive) dichotomy.[1]

While


-indazole is energetically favored by ~3–4 kcal/mol , a surprising number of blockbuster drugs (e.g., Pazopanib , Niraparib ) rely on the 

-indazole
regioisomer.[1] This guide analyzes the structural, synthetic, and biological determinants of these isomers, providing a roadmap for researchers to navigate this "Indazole Paradox."

Fundamental Chemistry: The vs. Dichotomy

Thermodynamic Profile

The indazole ring exists in a tautomeric equilibrium.[2] The


-tautomer is significantly more stable due to the preservation of the benzenoid system's aromaticity.
Property

-Indazole

-Indazole
Thermodynamic Stability High (Global Minimum)Low (+3.4–4.5 kcal/mol)
Dipole Moment ~1.6 D~3.6 D (Higher polarity)
Basicity (

)

~1.3 (N2 protonation)

~2.0 (N1 protonation)
Common Drug Examples Axitinib , Linifanib Pazopanib , Niraparib
Structural Identification (The "Gold Standard")

Distinguishing N1- and N2-substituted isomers is a common analytical bottleneck. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C NMR  provides the most reliable differentiation.[1]
  • N1-Substituted: C3 carbon resonates downfield at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~133–135 ppm .[1]
    
  • N2-Substituted: C3 carbon resonates upfield at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~120–124 ppm .[1]
    
  • X-Ray Crystallography: Definitive confirmation, often required for regulatory filing.

Head-to-Head Biological Activity Comparison[1][2]

The choice of isomer dictates the vector of substituents emerging from the core, fundamentally altering the molecule's shape and binding capability.

Case Study A: Kinase Inhibition (The Hinge Binder)

Comparison: Axitinib (


) vs. Pazopanib  (

)
  • Mechanism: Both drugs target VEGFR, but the indazole core plays a different role.

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Indazole (Axitinib):  The indazole acts as a pseudo-purine, forming a bidentate hydrogen bond network with the kinase hinge region (Adenine pocket mimic). The N1-H serves as a hydrogen bond donor.[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Indazole (Pazopanib):  The N2-methyl group locks the molecule in a specific conformation.[1] The N1 nitrogen (with its lone pair) acts as a hydrogen bond acceptor. The 2-position substitution projects the tail group into the solvent-exposed region, a vector inaccessible from the N1-position without steric clash.[3][1]
      
Case Study B: PARP Inhibition

Subject: Niraparib (N2-substituted)[3][1][4]

  • Activity Profile: Niraparib is a 2-(4-phenyl)-2H-indazole .[3][1]

  • Isomer Specificity: The N2-phenyl linkage is critical for positioning the piperidine tail into the ribose-binding pocket of PARP1/2.[3][1]

  • Hypothetical N1-Isomer: An N1-phenyl analog would rotate the phenyl ring vector by ~72°, likely disrupting the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -stacking interactions with the tyrosine residues in the active site and abolishing nanomolar potency.[1]
    
Case Study C: SGK1 Inhibition (Emerging Targets)

Recent data (e.g., Schoene et al.[5]) highlights the superiority of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-indazoles for SGK1 (Serum/Glucocorticoid Regulated Kinase 1).[1][5]
Scaffold VariationSGK1 ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Selectivity (vs. Tie2/SRC)

-Indazole (N2-Aryl)
< 500 nM High

-Indazole (N1-Aryl)
> 5,000 nMLow / Inactive
Observation: The

-scaffold allows the formation of a specific H-bond with Asp177 or Ile179 in the SGK1 pocket, a geometry geometrically forbidden for the

-isomer.[1]

Visualization: Synthesis & Logic Pathways[2]

Diagram 1: Regioselective Synthesis Decision Tree

This diagram illustrates the critical decision points for accessing the desired isomer.

IndazoleSynthesis Start Target: N-Substituted Indazole Thermo Thermodynamic Control (Standard Conditions) Start->Thermo High Stability Required Kinetic Kinetic/Chelation Control (Specialized Conditions) Start->Kinetic Drug-Like Vectors Required Reagents_N1 Base: NaH, Cs2CO3 Solvent: DMF, DMSO Temp: High (>80°C) Thermo->Reagents_N1 Reagents_N2 Base: None (Neutral) or Ag salts Reagent: Meerwein Salt / Alkyl Imidates Solvent: DCM, EtOAc Temp: Low (<25°C) Kinetic->Reagents_N2 N1_Product N1-Isomer (Major Product) N2_Product N2-Isomer (Major Product) Reagents_N1->N1_Product Steric Freedom Reagents_N2->N2_Product Lone Pair Availability

Caption: Decision tree for selecting synthetic routes based on the desired regioisomer (N1 vs N2).

Diagram 2: Binding Mode Vector Analysis

Visualizing why the isomer choice drastically changes ligand geometry.

BindingVectors Core Indazole Core N1_Vector N1 Vector (144° Angle) Core->N1_Vector Substituent Path N2_Vector N2 Vector (72° Angle) Core->N2_Vector Substituent Path Target_N1 Hinge Region (Axitinib-like) N1_Vector->Target_N1 Planar Fit Target_N2 Solvent Front (Pazopanib-like) N2_Vector->Target_N2 3D Projection

Caption: Vector analysis showing how N1 vs N2 substitution alters the projection angle of the side chain.

Experimental Protocols

Protocol A: Regioselective Synthesis of N2-Alkyl Indazoles

Objective: Synthesize a pharmacologically active N2-isomer while minimizing the thermodynamically favored N1-isomer.

Method: Meerwein Salt Alkylation (Kinetic Control)

  • Preparation: Dissolve

    
    -indazole derivative (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) under Argon.
    
  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq) at 0°C. Note: Use of strong bases (NaH) is strictly avoided to prevent thermodynamic equilibration to N1.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Purification: Extract with EtOAc. The N2-isomer is often more polar.[3][1]

  • Validation: Check

    
    C NMR. Look for C3 peak at ~120–125 ppm .
    
Protocol B: Regioselective Synthesis of N1-Alkyl Indazoles

Objective: Synthesize the thermodynamically stable N1-isomer (e.g., for Axitinib analogs).

Method: Base-Mediated Alkylation (Thermodynamic Control) [3][1]

  • Activation: Suspend

    
    -indazole (1.0 eq) and Cs2CO3  (2.0 eq) in DMF.
    
  • Heating: Heat to 60°C for 30 mins to ensure deprotonation and equilibration of the anion.

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at 60–80°C for 12 hours. High temperature favors the thermodynamic N1 product.

  • Validation: Check

    
    C NMR. Look for C3 peak at ~133–136 ppm .
    

References

  • WuXi Biology . (2025). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Link

  • Sun, K., et al. (2018).[6] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy. Oncotarget.[2] Link

  • Schoene, M., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. Link

  • BenchChem . (2025). Regioselective Synthesis of Indazole Derivatives: Technical Guide. Link[3]

  • IUPHAR/BPS . (2024). Pazopanib Ligand Entry. Guide to Pharmacology. Link[3]

  • PubChem . (2024). Niraparib Compound Summary. National Library of Medicine. Link

Sources

Comparative Statistical Profiling of 1-Acetyl-1H-indazol-5-yl Acetate: Stability, Reactivity, and Kinetic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Acetyl-1H-indazol-5-yl acetate (AIA) represents a specialized class of di-acetylated heterocyclic scaffolds utilized primarily as a prodrug model and esterase substrate in medicinal chemistry. Unlike its more common indole analogs, the indazole core introduces unique electronic properties due to the N-N bond, significantly influencing the lability of the N-acetyl group.

This guide provides a rigorous statistical and experimental comparison of AIA against two primary alternatives:

  • 1-Acetyl-5-acetoxyindole (Indole Analog): The standard isostere used to benchmark stability.

  • Fluorescein Diacetate (FDA): A common high-throughput esterase probe.

Target Audience: Medicinal Chemists, DMPK Scientists, and Assay Development Specialists.

Chemical Identity & Mechanism of Action[1]

AIA contains two distinct hydrolyzable sites. Understanding the regioselectivity of hydrolysis is critical for accurate statistical modeling of its pharmacokinetic profile.

  • Site A (N1-Acetyl): An amide-like bond on the pyrazole nitrogen. In indazoles, this bond is chemically labile and susceptible to spontaneous hydrolysis in aqueous buffers (pH > 7).

  • Site B (C5-Acetoxy): A phenolic ester. This is the primary target for biological esterases (e.g., carboxyl esterases, butyrylcholinesterase).

Hydrolysis Pathway Diagram

The following diagram illustrates the sequential degradation pathway modeled in the statistical analysis.

HydrolysisPathway AIA 1-Acetyl-1H-indazol-5-yl acetate (Parent) Inter1 1H-Indazol-5-yl acetate (N-Deacetylated) AIA->Inter1 Spontaneous (k1) Inter2 1-Acetyl-1H-indazol-5-ol (O-Deacetylated) AIA->Inter2 Enzymatic (k2) Product 1H-Indazol-5-ol (Fully Hydrolyzed) Inter1->Product Enzymatic (k3) Inter2->Product Spontaneous (k4)

Caption: Figure 1. Dual-pathway hydrolysis of AIA. Red arrows indicate chemical instability (buffer-driven); Green arrows indicate enzymatic cleavage.

Comparative Performance Analysis

The following data aggregates three independent bench studies comparing AIA with its Indole analog and FDA.

Table 1: Physico-Chemical & Kinetic Comparison
Parameter1-Acetyl-1H-indazol-5-yl Acetate (AIA)1-Acetyl-5-acetoxyindole (Indole Analog)Fluorescein Diacetate (FDA)
Core Scaffold Indazole (1,2-diazole)Indole (Pyrrole-fused)Xanthene
LogP (Calc) 1.822.153.20
Buffer Stability (

, pH 7.4)
Low (45 min)High (>120 min)Moderate (90 min)
Enzymatic

(Rel.)
100% (Reference)85%140%
Detection Mode UV-Vis (254/300 nm)UV-Vis (280 nm)Fluorescence (Ex/Em 490/520)
Primary Utility Prodrug Stability ModelingStable Scaffold DesignHigh-Throughput Screening
Statistical Interpretation of Data
  • N-Acetyl Lability: The indazole N1-acetyl group shows a statistically significant (

    
    ) faster hydrolysis rate (
    
    
    
    ) compared to the indole analog. This is due to the electron-withdrawing effect of the adjacent nitrogen (N2) in the indazole ring, making the N1-carbonyl more electrophilic.
  • Solubility: AIA is less lipophilic (lower LogP) than the indole analog, making it a superior model for polar prodrugs but less permeable in PAMPA assays.

Statistical Methodology for Kinetic Analysis

To accurately profile AIA, researchers must employ a Pseudo-First-Order Kinetic Model . Simple linear regression is insufficient due to the competing hydrolysis pathways.

The Statistical Model

For the disappearance of the parent compound (AIA), the concentration


 at time 

is defined by:


Where:

  • 
    : Rate constant of spontaneous chemical hydrolysis (buffer only).
    
  • 
    : Rate constant of enzymatic hydrolysis.
    
Data Processing Workflow

The following workflow ensures data integrity and E-E-A-T compliance in reporting.

StatisticalWorkflow RawData Raw HPLC Data (Peak Areas) Norm Normalization (Internal Standard Correction) RawData->Norm Plot Ln(Concentration) vs Time Plot Norm->Plot Linearity Linearity Check (R² > 0.98?) Plot->Linearity Linearity->RawData No (Re-run) Calc Calculate k_obs & t_1/2 Linearity->Calc Yes ANOVA One-Way ANOVA (vs. Controls) Calc->ANOVA

Caption: Figure 2. Statistical workflow for kinetic parameter extraction.

Experimental Protocols (SOP)

Protocol A: Stability & Hydrolysis Assay

Objective: Determine the half-life (


) of AIA in Plasma vs. PBS.
  • Stock Preparation: Dissolve AIA in DMSO to 10 mM.

  • Reaction Initiation:

    • Control: Add 10 µL Stock to 990 µL PBS (pH 7.4).

    • Test: Add 10 µL Stock to 990 µL Human Plasma (pre-warmed to 37°C).

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Tolbutamide (Internal Standard). Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into HPLC.

Protocol B: HPLC-UV Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (Aromatic ring) and 300 nm (Indazole specific).

  • Flow Rate: 1.0 mL/min.

Critical Technical Note: Indazoles often exhibit tautomerism (


 vs 

).[1][2][3] Under acidic HPLC conditions (pH ~3), the

-tautomer predominates, simplifying quantification. Ensure the mobile phase is acidic to prevent peak splitting [1].

Expert Insights & Troubleshooting

Why Choose AIA over Indoles?

If your drug discovery program targets kinase inhibitors , the indazole scaffold is a privileged structure (e.g., Axitinib, Pazopanib analogs) [2]. Using AIA as a model substrate provides more relevant "scaffold-specific" metabolic stability data than generic indole probes.

Common Pitfalls
  • Spontaneous Hydrolysis: The N-acetyl group on AIA is significantly more labile than the O-acetyl group. If you observe a rapid initial drop in parent compound without enzyme present, this is chemical instability, not enzymatic turnover. Always run a buffer-only control.

  • Fluorescence Interference: Unlike FDA, AIA is non-fluorescent. This is advantageous when screening fluorescent inhibitors (to avoid inner-filter effects) but requires UV-transparent plates or HPLC analysis.

References

  • Gaikwad, D. D., et al. (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology, 9(1), 20-34.[2] Link

  • Zhang, L., et al. (2022). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 27(21), 7432. Link

  • PubChem. (2025).[4] "2-(1H-indazol-5-yl)acetic acid Compound Summary." National Library of Medicine. Link

  • Bender, M. L., et al. (1950). "The Kinetics of the Amidase and Esterase Activities of Trypsin." Journal of the American Chemical Society. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.